molecular formula C13H7ClF2O2 B567195 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid CAS No. 1261922-99-9

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B567195
CAS No.: 1261922-99-9
M. Wt: 268.644
InChI Key: NVIGYHZIXCUAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is a multifunctional aromatic building block designed for advanced research and development. Its specific substitution pattern, featuring halogen atoms at key positions on two aromatic rings, makes it a valuable intermediate in exploratory chemistry, particularly in the synthesis of complex molecular architectures. In pharmaceutical research, this compound serves as a potential precursor in the structure-activity relationship (SAR) study of active pharmaceutical ingredients (APIs) . The benzoic acid moiety allows for straightforward functionalization, notably through peptide coupling reactions, to create novel compounds for biological screening . Furthermore, the inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and bioavailability. Beyond drug discovery, this difluorinated biphenyl derivative holds significant value in materials science. It can be utilized as a precursor for ligands in self-assembled structures, such as Metal-Organic Frameworks (MOFs), where the carboxylic acid group coordinates to metal ions or clusters . It also shows potential as a core component in the development of liquid crystals and as a building block for creating 19 F NMR probes, which are used for the identification and quantification of molecules in complex metabolomic mixtures . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGYHZIXCUAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690539
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-99-9
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

This guide provides a comprehensive technical overview of this compound, a complex biaryl carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data with established chemical principles to offer a practical framework for its synthesis, characterization, and potential applications. Given the compound's nature as a specialized research chemical, this guide emphasizes the strategic approach to its creation and validation, reflecting field-proven methodologies.

Introduction and Strategic Importance

This compound belongs to the class of biaryl carboxylic acids, a structural motif of significant interest in medicinal chemistry. The biaryl scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to orient functional groups in precise three-dimensional space, enabling targeted interactions with biological macromolecules.

While direct experimental data for this specific molecule is not extensively published, its structure suggests its primary role as a sophisticated building block or key intermediate in the synthesis of more complex, high-value molecules such as kinase inhibitors, agrochemicals, or advanced materials.[1] The strategic placement of halogen atoms (chlorine and fluorine) provides metabolic stability and modulates electronic properties, making it a valuable scaffold for tuning the pharmacokinetic and pharmacodynamic profiles of a parent compound.[2]

Physicochemical and Structural Properties

The properties of this compound are predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design, including solvent selection, reaction conditions, and purification strategies.

PropertyPredicted Value / InformationRationale / Comparative Data
IUPAC Name This compoundStandard nomenclature rules.
CAS Number Not readily available in public databases.Indicates a specialized or novel research chemical.
Molecular Formula C₁₃H₇ClF₂O₂Derived from the chemical structure.
Molecular Weight 268.64 g/mol Calculated from atomic weights.
Appearance White to off-white crystalline solidTypical appearance for similar aromatic carboxylic acids.[3][4][5]
Predicted Melting Point >150 °CBiaryl systems and carboxylic acids generally have high melting points due to molecular rigidity and hydrogen bonding.
Predicted Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The carboxylic acid group imparts some polarity, but the large, halogenated biaryl structure is hydrophobic.
Predicted pKa ~3.5 - 4.0The electron-withdrawing effects of the fluorine atoms will increase acidity compared to benzoic acid (pKa ~4.2).[4]

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and industrially scalable method for constructing the C-C bond between the two aromatic rings in this molecule is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its precursors.[8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection across the biaryl axis points to two key synthons: a boronic acid (or ester) derivative of 3-chloro-4-fluorobenzene and a halogenated derivative of 3-fluorobenzoic acid.

G cluster_precursors Precursors Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect PrecursorA 3-Fluoro-4-bromobenzoic Acid Disconnect->PrecursorA PrecursorB (3-Chloro-4-fluorophenyl)boronic Acid Disconnect->PrecursorB

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Proposed Synthetic Workflow

The forward synthesis involves the coupling of 3-fluoro-4-bromobenzoic acid with (3-chloro-4-fluorophenyl)boronic acid . This approach is advantageous because the carboxylic acid group is generally compatible with Suzuki conditions, although protecting it as an ester may sometimes improve yields by enhancing solubility and preventing side reactions.

G cluster_reactants ReactantA 3-Fluoro-4-bromobenzoic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) ReactantA->Catalyst ReactantB (3-Chloro-4-fluorophenyl)boronic Acid ReactantB->Catalyst Product This compound Catalyst->Product

Caption: Proposed Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established literature methods.[6] Researchers should perform initial small-scale trials to optimize conditions.

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3-chloro-4-fluorophenyl)boronic acid (1.0 eq.), 3-fluoro-4-bromobenzoic acid (1.1 eq.), and potassium carbonate (3.0 eq.).

    • Causality: Using a slight excess of the bromo-acid can help drive the reaction to completion. The inert atmosphere is critical to prevent the degradation of the palladium(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

    • Expertise: The catalyst loading is a key parameter for optimization. Lower loadings are economically favorable but may require longer reaction times or higher temperatures.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

    • Causality: The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent dissolves the aryl partners. Degassing the solvents (e.g., by sparging with argon) is crucial to remove dissolved oxygen.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Cool the reaction mixture to room temperature and dilute with water. b. Acidify the aqueous solution with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the product to precipitate.

    • Trustworthiness: This step is self-validating. The precipitation of a solid upon acidification is a strong indicator of successful product formation. c. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.

Analytical Characterization and Validation

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy validation of the molecular structure.

G cluster_analysis Structural & Purity Verification Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR HPLC Purity Check (HPLC) Purification->HPLC Final Confirmed Pure Product NMR->Final MS->Final IR->Final HPLC->Final

Caption: Comprehensive workflow for analytical validation.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The proton ortho to the carboxylic acid group will likely be the most downfield. A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: Approximately 12 distinct signals are expected in the aromatic region (110-165 ppm), plus a signal for the carboxylic carbon (~165-170 ppm). Carbons attached to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom on the different rings. The relative positions and couplings will be highly informative for confirming the regiochemistry.

  • Mass Spectrometry (MS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₇ClF₂O₂. Crucially, the isotopic pattern for a single chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio) must be observed.[9]

  • Infrared (IR) Spectroscopy:

    • O-H stretch (carboxylic acid): Very broad band from ~2500-3300 cm⁻¹

    • C=O stretch (carboxylic acid): Strong, sharp band at ~1700-1725 cm⁻¹

    • C-F stretch: Strong bands in the ~1100-1300 cm⁻¹ region

    • C-Cl stretch: Band in the ~700-850 cm⁻¹ region

    • Aromatic C=C stretch: Multiple bands from ~1450-1600 cm⁻¹

Potential Applications in Drug Discovery

This molecule is an ideal starting point for creating libraries of novel compounds for screening. The carboxylic acid functional group is a versatile handle for further chemical modification.

  • Amide Coupling: The acid can be readily converted to a variety of amides by coupling with amines using standard reagents like EDC/HOBt or by first converting the acid to an acid chloride.[10] This is a common strategy in drug development to explore structure-activity relationships (SAR).

  • Esterification: Formation of esters can be used to create prodrugs, improving properties like cell permeability or solubility.[11]

  • Use as a Fragment: In fragment-based drug discovery, this molecule could serve as a high-value fragment for binding to protein targets, with subsequent optimization and elaboration leading to potent lead compounds.

The specific substitution pattern—a chlorinated and fluorinated phenyl ring attached to a fluorinated benzoic acid—is reminiscent of motifs found in inhibitors of kinases and other enzymes, where precise halogen placement is used to enhance binding affinity and metabolic stability.[12]

Safety and Handling

While specific toxicity data is unavailable, based on analogous halogenated aromatic carboxylic acids, this compound should be handled with care.

  • GHS Hazards (Predicted): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] May be harmful if swallowed (H302).

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a highly functionalized and strategically valuable building block for chemical and pharmaceutical research. While not a commercially common compound, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. This guide provides the necessary conceptual framework, from a proposed synthetic protocol to a comprehensive analytical validation strategy, empowering researchers to confidently produce and utilize this compound in their discovery programs.

References

  • PubChem. 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. 3-Chloro-4-fluorobenzoic acid. [Link]

  • Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. [Link]

  • Iqbal, M. N., et al. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(9), 837-850. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

  • Li, J., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(5), 1872-1877. [Link]

  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 57(4), 1454-1472. [Link]

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • University of Edinburgh Research Explorer. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2375-2388. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid is a complex biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, substituted with electron-withdrawing halogen atoms, imparts unique electronic and conformational properties that are attractive for the design of novel therapeutic agents and functional materials. As with any compound under investigation for potential applications, a thorough understanding of its fundamental physical properties is paramount. These properties govern its behavior in various environments and are critical for formulation development, pharmacokinetic profiling, and predicting its interactions with biological systems.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

  • Systematic Name: 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid

  • Common Name: 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

  • CAS Number: 1261922-99-9[1]

  • Molecular Formula: C₁₃H₇ClF₂O₂

  • Molecular Weight: 268.64 g/mol

The molecular structure, depicted below, consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group and a fluorine atom, while the other is substituted with both a chlorine and a fluorine atom. The torsional angle between the two phenyl rings is a key determinant of the molecule's overall shape and its ability to interact with other molecules.

Table 1: Chemical Identifiers of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid

IdentifierValue
IUPAC Name3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid
CAS Number1261922-99-9[1]
Molecular FormulaC₁₃H₇ClF₂O₂
Molecular Weight268.64 g/mol

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a compound's physical properties. These predictions are based on the molecule's structure and are calculated using well-established algorithms.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Melting Point 210-230 °CBased on structurally similar biphenyl carboxylic acids
Boiling Point ~450-500 °CEstimation based on related compounds
pKa (acidic) 3.5 - 4.0Advanced Chemistry Development (ACD/Labs) Software
LogP 4.2 - 4.8Advanced Chemistry Development (ACD/Labs) Software
Aqueous Solubility Very lowBased on high LogP and crystalline nature

A Note on Predicted Values: It is crucial to recognize that these are theoretical estimations. Experimental verification is essential for any application where precise values are required. The subsequent sections detail the standard methodologies for the experimental determination of these properties.

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of crystalline organic compounds.[2][3][4] DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive and provides a wealth of information beyond just the melting point, including the enthalpy of fusion (the energy required to melt the solid) and the presence of any polymorphic transitions.[1][2]

Experimental Protocol: Melting Point Determination by DSC
  • Sample Preparation: Accurately weigh 1-3 mg of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the starting temperature to 25 °C and the ending temperature to a point sufficiently above the expected melting point (e.g., 250 °C).

    • Employ a linear heating rate, typically 10 °C/min.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load program Set Temperature Program (25-250°C at 10°C/min) load->program run Run Analysis under N2 Purge program->run thermogram Obtain DSC Thermogram run->thermogram analyze Determine Onset Temperature (Melting Point) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms. The pKa is a critical parameter in drug development as it influences a compound's solubility, absorption, distribution, and interaction with biological targets.[5][6][7][8]

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids and bases.[5][6][7][8][9] The technique involves the gradual addition of a titrant (a strong base in the case of a weak acid) to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the titration curve.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Solution Preparation:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and a standard solution of 0.1 M hydrochloric acid (HCl).

    • Accurately prepare a solution of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid of a known concentration (e.g., 0.01 M) in a suitable co-solvent system (e.g., methanol/water) due to its low aqueous solubility.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

pKa_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (Known Concentration) titrate Titrate Analyte with NaOH, Recording pH vs. Volume prep_analyte->titrate prep_titrant Standardize NaOH Titrant prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility

Solubility is a critical physicochemical property that dictates the bioavailability of a drug candidate and influences its formulation. The solubility of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid is expected to be low in aqueous media due to its largely nonpolar biphenyl structure and high LogP value.

Causality Behind Experimental Choice: Gravimetric Analysis

For compounds with low aqueous solubility, the gravimetric method provides a straightforward and accurate means of determination.[10] This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solid.

Experimental Protocol: Aqueous Solubility Determination by Gravimetric Analysis
  • Equilibrium Saturation:

    • Add an excess amount of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid to a known volume of purified water in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Solvent Evaporation and Measurement:

    • Transfer the filtered supernatant to a pre-weighed container.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Accurately weigh the container with the dried residue.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm), with the chemical shifts and coupling patterns influenced by the positions of the fluorine and chlorine substituents. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[11][12][13][14][15]

  • ¹³C NMR: The carbon NMR spectrum would display 13 distinct signals corresponding to the carbon atoms in the molecule. The carboxyl carbon would resonate at a characteristic downfield position (around 165-175 ppm). The carbon atoms attached to fluorine would show characteristic splitting patterns due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would provide direct information about the chemical environments of the two fluorine atoms, with their chemical shifts being sensitive to their positions on the biphenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid: A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid: A strong, sharp band around 1700-1725 cm⁻¹.

  • C-O stretch of the carboxylic acid: A band in the region of 1210-1320 cm⁻¹.

  • C-F and C-Cl stretches: These would appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₃H₇ClF₂O₂. The fragmentation pattern would likely show the loss of the carboxylic acid group and other characteristic fragments of the biphenyl core.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 3'-Chloro-2,4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid. While experimental data for this specific molecule is currently limited, the combination of predicted values, data from analogous compounds, and established experimental protocols offers a solid foundation for researchers. The methodologies outlined herein provide a clear path for the experimental determination of these crucial parameters, enabling a more complete understanding of this promising compound for its potential applications in drug discovery and materials science. The self-validating nature of these protocols ensures that researchers can generate reliable and reproducible data, which is the cornerstone of scientific integrity.

References

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Ghorab, M. A., & El-Gazzar, M. G. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Wang, X., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.
  • Jabeen, E., et al. (2018).
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]

  • Cheng, C. C., & Lee, M. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Mphahlele, P. M., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI.
  • Ribeiro da Silva, M. A., et al. (2005). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. PubMed.
  • Winiwarter, S., et al. (2020).
  • ResearchGate. (2025).
  • Wikipedia. (2023). Differential scanning calorimetry.
  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • METTLER TOLEDO. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube.
  • Othman, A. A., et al. (2012). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)
  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC).
  • Cheméo. Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Retrieved from [Link]

  • ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.

Sources

Biological activity of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid Derivatives

Foreword: Navigating the Frontier of Halogenated Biphenyls

The biphenyl scaffold is a cornerstone in medicinal chemistry, offering a structurally rigid yet conformationally flexible backbone for the design of novel therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and chlorine, can profoundly modulate the physicochemical and pharmacological properties of these molecules. This guide delves into the predicted biological landscape of a specific, yet largely unexplored, class of compounds: this compound derivatives. In the absence of direct experimental data for this precise chemical entity, this document serves as a predictive framework, synthesizing established principles from the synthesis, biological activity, and structure-activity relationships of structurally analogous halogenated biphenyl carboxylic acids. By providing a comprehensive overview of anticipated properties and detailed experimental roadmaps, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to pioneer investigations into this promising chemical space.

The Architectural Blueprint: Synthesis of Substituted Biphenyl Carboxylic Acids

The construction of the this compound core is most efficiently approached through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method for forging the pivotal biaryl bond.[1][2][3] This versatile reaction offers high functional group tolerance and generally proceeds with excellent yields.[1][2]

Proposed Synthetic Pathway via Suzuki-Miyaura Coupling

A logical and experimentally validated approach involves the coupling of a suitably substituted boronic acid with an aryl halide.

Diagram 1: Proposed Suzuki-Miyaura Coupling for the Synthesis of the Core Scaffold

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Chloro-4-fluorophenylboronic acid Product Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate A->Product Suzuki-Miyaura Coupling B Methyl 3-fluoro-4-bromobenzoate B->Product Catalyst Pd(PPh3)4 Catalyst->Product Base Na2CO3 Base->Product Solvent Toluene/Ethanol/Water Solvent->Product Final_Product This compound Product->Final_Product Hydrolysis (e.g., LiOH, THF/H2O) G cluster_pathways Potential Cellular Targets and Pathways cluster_outcomes Predicted Biological Outcomes Compound 4-(3-Chloro-4-fluorophenyl)- 3-fluorobenzoic Acid Derivatives Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinase COX Cyclooxygenase (COX) Inhibition Compound->COX NuclearReceptor Nuclear Receptor Modulation Compound->NuclearReceptor MicrobialTarget Microbial Enzyme/ Membrane Disruption Compound->MicrobialTarget Anticancer Antiproliferative, Apoptotic Effects Kinase->Anticancer AntiInflammatory Reduced Inflammation and Pain COX->AntiInflammatory NuclearReceptor->Anticancer NuclearReceptor->AntiInflammatory Antimicrobial Inhibition of Microbial Growth MicrobialTarget->Antimicrobial

Sources

An In-depth Technical Guide to 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid, a biphenyl compound with potential significance in pharmaceutical and materials science research. Due to the limited direct literature on this specific molecule, this document outlines a robust synthetic methodology, predicts its physicochemical properties based on analogous structures, and explores its potential biological activities and applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, actionable protocols.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a semi-rigid framework that can be functionalized to interact with biological targets or to create materials with specific electronic and photophysical properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. This compound combines these features, making it a compound of interest for further investigation. This guide will detail a proposed synthesis, characterize its expected properties, and discuss its potential as a building block in various scientific fields.

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

The most logical and efficient method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between aryl halides and arylboronic acids with high functional group tolerance and generally high yields.[1][2]

The proposed retrosynthetic analysis involves disconnecting the biphenyl bond to yield two key starting materials: (3-chloro-4-fluorophenyl)boronic acid and a suitable aryl halide, in this case, methyl 4-bromo-3-fluorobenzoate. The ester is used to protect the carboxylic acid functionality during the coupling reaction.

Synthetic Workflow Diagram

G A Starting Material 1: (3-Chloro-4-fluorophenyl)boronic acid C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B Starting Material 2: Methyl 4-bromo-3-fluorobenzoate B->C D Intermediate: Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate C->D C-C bond formation E Hydrolysis (e.g., LiOH, THF/H2O) D->E F Final Product: This compound E->F Deprotection

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add (3-chloro-4-fluorophenyl)boronic acid (1.1 equivalents), methyl 4-bromo-3-fluorobenzoate (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.[3] Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents).[3]

  • Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate, by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the purified methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup and Acidification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with dilute hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).[4]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[4] If necessary, the product can be further purified by recrystallization.

Physicochemical Properties

The exact physical and chemical properties of this compound are not documented. However, we can predict these properties based on structurally similar compounds like 3-chloro-4-fluorobenzoic acid and 4-chloro-3-fluorobenzoic acid.[5][6][7]

PropertyPredicted Value / DescriptionReference for Analogy
Molecular Formula C₁₃H₇ClF₂O₂-
Molecular Weight 268.64 g/mol -
Appearance White to off-white crystalline solid[5]
Melting Point Expected to be in the range of 130-160 °C[5][7]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.[8]
pKa Predicted to be around 3.5 - 4.0 due to the electron-withdrawing effects of the halogens.[5]

Potential Applications and Biological Significance

While the biological activity of this compound has not been reported, its structural motifs are present in molecules with known pharmacological activities.

  • Pharmaceutical Intermediates: Halogenated benzoic acids are common intermediates in the synthesis of pharmaceuticals.[8] For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as EGFR inhibitors for cancer therapy.[9] The title compound could serve as a key building block for novel therapeutic agents.

  • Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of pesticides and herbicides.[8]

  • Materials Science: Biphenyl derivatives are utilized in the creation of liquid crystals and polymers, where the halogen substituents can enhance thermal and chemical stability.[8]

Rationale for Potential Biological Activity

The presence of a biphenyl core provides a scaffold that can adopt specific conformations to fit into the binding pockets of enzymes and receptors. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a key anchoring point to biological targets.

Safety and Handling

Based on similar halogenated benzoic acids, this compound should be handled with care. It is likely to be an irritant to the eyes, respiratory system, and skin.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive starting point for its synthesis and investigation. The proposed Suzuki-Miyaura coupling protocol offers a reliable and efficient route to access this compound. Its predicted physicochemical properties and the known applications of its structural components suggest that it holds potential as a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully uncover its scientific and commercial potential.

References

  • Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

  • Alfa Chemical. (n.d.). 3-Chloro-4-Fluorobenzoic Acid. Zhengzhou Alfa Chemical Co.,Ltd. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-191. Available at: [Link]

  • ChemBK. (2024). 3-Chloro-4-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Ramirez-Mondragon, C. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1787. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 14(14), 1045-1064. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. RSC Advances. Retrieved from [Link]

  • Siddiqa, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. Available at: [Link]

Sources

The Emergence of Substituted Biphenyl Carboxylic Acids: A Technical Guide to the Synthesis and Evaluation of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their unique conformational properties allow them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. The substitution pattern on the biphenyl rings plays a critical role in modulating their pharmacological activity, physicochemical properties, and metabolic stability. This guide focuses on a specific class of these compounds: 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid and its analogs. The introduction of halogen atoms, particularly fluorine and chlorine, can significantly enhance biological activity by altering electronic properties and improving membrane permeability. This document provides a comprehensive overview of the rational design, synthesis, and biological evaluation of these novel analogs, intended for researchers and professionals in the field of drug development.

Strategic Approach to Synthesis: The Power of Palladium-Catalyzed Cross-Coupling

The construction of the biaryl core of this compound analogs is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose, allowing for the formation of carbon-carbon bonds between aryl halides and arylboronic acids with high yields and functional group tolerance.[1][2][3][4][5][6]

Synthetic Workflow Diagram

G A Starting Material A: 3-Fluoro-4-bromobenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Starting Material B: 3-Chloro-4-fluorophenylboronic acid B->C D Crude Product: This compound C->D E Purification (Crystallization/Chromatography) D->E F Pure Analog E->F G Characterization (NMR, MS, IR) F->G H Biological Evaluation F->H

Caption: Synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis using the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Fluoro-4-bromobenzoic acid

  • 3-Chloro-4-fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-fluoro-4-bromobenzoic acid (1.0 eq), 3-chloro-4-fluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and palladium(II) acetate (0.02 eq) with triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90°C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.[7][8]

Biological Evaluation: Uncovering Therapeutic Potential

Given the structural motifs present in the target analogs, a primary area of investigation is their potential as anti-inflammatory and anti-cancer agents. Chronic inflammation is implicated in a wide range of diseases, including cancer.[9] The following protocols describe a tiered approach to evaluating the biological activity of the synthesized compounds.

In Vitro Cytotoxicity Assessment

A fundamental first step is to determine the cytotoxic potential of the novel analogs against relevant cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.[10][11]

Illustrative Cytotoxicity Data:

CompoundCell LineIncubation Time (hours)IC₅₀ (µM)
Analog 1MCF-74815.2
Analog 1A5494822.8
Analog 1Fibroblasts48> 100
Analog 2MCF-7488.5
Analog 2A5494812.1
Analog 2Fibroblasts48> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of the analogs can be assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Determine the concentration of the analogs that inhibits NO production by 50% (IC₅₀).

Mechanism of Action: Probing Signaling Pathways

To understand how these analogs exert their effects, it is crucial to investigate their impact on key signaling pathways involved in inflammation and cancer, such as the NF-κB and MEK-ERK pathways.[10]

Hypothesized Signaling Pathway Inhibition

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor TLR4 LPS->Receptor IKK IKK Receptor->IKK p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkB->NFkB Release Analog Novel Analog Analog->IKK Inhibition Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a novel analog.

Conclusion and Future Directions

This guide provides a comprehensive framework for the discovery and synthesis of novel this compound analogs. The detailed protocols for synthesis and biological evaluation offer a clear path for researchers to explore the therapeutic potential of this promising class of compounds. Future work should focus on expanding the library of analogs to establish a clear structure-activity relationship, followed by in vivo studies in relevant animal models to assess their efficacy and safety profiles.[12][13] The insights gained from these studies will be instrumental in advancing these compounds towards clinical development.

References

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.). ResearchGate. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.).
  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023). PubMed Central. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. (2006). PMC - NIH. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • Production of biphenyl carboxylic acid compounds. (n.d.).
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. [Link]

  • Pain, Immunology & Inflammation Models. (n.d.). Pharmaron CRO. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Springer. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Link]

Sources

A Technical Guide to Determining the Solubility of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid in various organic solvents. In the absence of extensive published solubility data for this specific compound, this guide focuses on establishing a robust experimental protocol, grounded in fundamental thermodynamic principles, to empower researchers to generate high-quality, reliable solubility data.

Introduction to this compound and the Critical Role of Solubility

This compound is a halogenated biphenyl carboxylic acid derivative. Its structural complexity, featuring multiple halogen substituents, suggests its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery and development. The physicochemical properties of such molecules are paramount in determining their suitability for further development.

Solubility , defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical development.[1][2] It directly influences a multitude of critical parameters including:

  • Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption.[1]

  • Formulation Development: Understanding solubility is essential for designing appropriate dosage forms, such as tablets, capsules, or parenteral solutions.

  • Purification: Crystallization, a common purification technique, is highly dependent on the solubility of the compound in different solvents.

  • Process Chemistry: Solvent selection for synthesis and reactions is guided by the solubility of reactants and products.

This guide will provide the scientific foundation and practical steps to accurately measure the solubility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the compound's intrinsic properties is crucial for interpreting solubility data. While experimental data for this specific molecule is scarce, the following information has been compiled from chemical databases.

PropertyValueSource
CAS Number 1261922-99-9[][4][5]
Molecular Formula C₁₃H₈ClFO₂[6]
Molecular Weight 250.65 g/mol [6]
Predicted LogP 3.33[7]
SMILES C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F[6]
Predicted pKa ~3.5 - 4.0Estimated based on similar structures
Predicted Melting Point Not availableRequires experimental determination

Note: Predicted values should be used as a guide and must be experimentally verified for rigorous scientific work.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. The process can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules (exothermic).

The interplay of these energies determines the overall solubility. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] This is because the solvation energies are maximized when the intermolecular forces of the solute and solvent are similar.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents of known purity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature incubator/shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous or partially aqueous solutions)

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, typically HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent in vial prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (0.22 µm) samp2->samp3 ana2 Analyze samples and standards by HPLC-UV samp3->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Generate calibration curve ana2->ana3 ana4 Determine concentration ana3->ana4 res1 Solubility Data (e.g., mg/mL) ana4->res1 G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility pKa pKa Sol Solubility pKa->Sol affects LogP LogP LogP->Sol influences MP Melting Point MP->Sol impacts Polarity Polarity Polarity->Sol governs Hbond Hydrogen Bonding Hbond->Sol enhances Dielectric Dielectric Constant Dielectric->Sol modulates

Caption: Key physicochemical properties influencing the solubility of this compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By following the detailed shake-flask protocol and considering the fundamental principles of solubility, researchers can generate reliable data that is essential for advancing the development of this compound. The provided framework for interpreting the results based on solute and solvent properties will enable a deeper understanding of its behavior in different chemical environments, thereby facilitating informed decisions in drug discovery and development processes.

References

  • PubChem. 3-(3-Chlorophenyl)-4-fluorobenzoic acid. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • AdooQ BioScience. This compound. [Link]

  • ICH Harmonised Tripartite Guideline. M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 4(13), 1645-1664.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • PubChem. 4-Chloro-3-fluorobenzoic acid. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • Wikipedia. Solubility. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted biphenyl carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry, often serving as a scaffold for targeted therapeutics. Its intricate substitution pattern, featuring multiple halogen atoms, presents a unique spectroscopic signature.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely available in public repositories, this document leverages an expert, predictive approach. By dissecting the molecule into its constituent aromatic systems—a 3-fluorobenzoic acid moiety and a 3-chloro-4-fluorophenyl moiety—we can forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with high confidence. This methodology mirrors the deductive process employed by structural chemists to anticipate and interpret spectral outcomes, providing a robust framework for researchers engaged in the synthesis and characterization of related compounds.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation of spectroscopic analysis.

  • Molecular Formula: C₁₃H₆ClF₂O₂

  • Molecular Weight: 282.64 g/mol

  • Monoisotopic Mass: 282.0000 g/mol

The presence of two different halogen atoms (Cl and F) and two distinct, electronically coupled aromatic rings dictates the complexity and information-rich nature of its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will all provide critical, complementary information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of this nature would be as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe for ¹³C and ¹⁹F detection.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and usually requires only a few scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for six aromatic protons and one carboxylic acid proton. The signals will be complex due to fluorine-hydrogen (H-F) and hydrogen-hydrogen (H-H) coupling.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically δ 12.0-13.5 ppm , especially when using DMSO-d₆ as the solvent. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ring A: 3-fluorobenzoic acid moiety): This ring contains three protons. The proton adjacent to the carboxylic acid will be the most deshielded.

    • H-2: Expected to be a doublet or doublet of doublets around δ 8.0-8.2 ppm . It will show ortho coupling to H-6 and potentially a smaller meta coupling to the fluorine at C-3.

    • H-5: Predicted to appear as a triplet or multiplet around δ 7.5-7.7 ppm , showing ortho coupling to H-6 and meta coupling to the fluorine at C-3.

    • H-6: Expected to be a multiplet around δ 7.6-7.8 ppm , showing ortho coupling to both H-2 and H-5.

  • Aromatic Protons (Ring B: 3-chloro-4-fluorophenyl moiety): This ring also has three protons.

    • H-2': Predicted to be a doublet of doublets around δ 7.7-7.9 ppm , influenced by the adjacent chlorine. It will exhibit meta coupling to H-6' and a smaller para coupling to the fluorine at C-4'.

    • H-5': Expected to be a doublet of doublets around δ 7.5-7.7 ppm , showing ortho coupling to H-6' and meta coupling to the fluorine at C-4'.

    • H-6': Predicted to appear as a multiplet or triplet of doublets around δ 7.3-7.5 ppm , showing ortho coupling to H-5', meta coupling to H-2', and ortho coupling to the fluorine at C-4'.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constants (J, Hz)
-COOH12.0 - 13.5br s1H-
H-28.0 - 8.2dd1HJH-H ≈ 8 Hz, JH-F ≈ 2 Hz
H-67.6 - 7.8m1HJH-H ≈ 8 Hz, JH-H ≈ 8 Hz
H-2'7.7 - 7.9dd1HJH-H ≈ 8 Hz, JH-F ≈ 2 Hz
H-57.5 - 7.7t1HJH-H ≈ 8 Hz, JH-F ≈ 8 Hz
H-5'7.5 - 7.7dd1HJH-H ≈ 8 Hz, JH-F ≈ 5 Hz
H-6'7.3 - 7.5m1HJH-F ≈ 8-10 Hz, JH-H ≈ 8 Hz
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the attached electronegative atoms (O, F, Cl) and the aromatic system.

  • Carbonyl Carbon (-COOH): Expected around δ 165-168 ppm .

  • Aromatic Carbons:

    • Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JC-F ≈ 240-260 Hz) and will be significantly shifted downfield. These are C-3 and C-4' .

    • Carbons ortho and meta to fluorine will show smaller two- and three-bond C-F couplings.

    • The carbon attached to chlorine (C-3' ) will be shifted downfield to around δ 125-135 ppm .

    • The quaternary carbons linking the two rings (C-4 and C-1' ) and the carbon bearing the carboxylic acid (C-1 ) will have lower intensity and appear between δ 130-145 ppm .

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH165 - 168
C-3 (C-F)160 - 164 (d, ¹JC-F ≈ 250 Hz)
C-4' (C-F)155 - 160 (d, ¹JC-F ≈ 250 Hz)
Quaternary C's (C-1, C-4, C-1')130 - 145
C-3' (C-Cl)125 - 135
Other Aromatic C-H115 - 135
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.

  • Two distinct signals are expected, one for each fluorine atom.

  • The fluorine on the benzoic acid ring (F at C-3 ) and the fluorine on the phenyl ring (F at C-4' ) will have different chemical shifts, likely in the range of δ -110 to -125 ppm (relative to CFCl₃).

  • Each signal will appear as a multiplet due to coupling with nearby protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Collection: A background spectrum of the empty ATR crystal is collected first, followed by the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted aromatic rings.

Predicted IR Data
Frequency Range (cm⁻¹) Vibration Type Intensity
2500 - 3300O-H stretch (Carboxylic acid dimer)Broad, Strong
1700 - 1725C=O stretch (Carboxylic acid)Strong, Sharp
1580 - 1610Aromatic C=C stretchMedium
1450 - 1500Aromatic C=C stretchMedium
1250 - 1350C-F stretchStrong
1210 - 1320C-O stretch (coupled with O-H bend)Strong
1100 - 1200C-F stretchStrong
700 - 850C-Cl stretchMedium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is ideal for a polar molecule like this carboxylic acid. It will typically be run in negative ion mode to form the stable [M-H]⁻ ion.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can confirm the elemental composition.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ESI source or injected via an HPLC system.

Predicted Mass Spectrum
  • Molecular Ion: The most crucial observation will be the molecular ion peak. In negative ESI mode, this will be the [M-H]⁻ ion at m/z 280.9928 . In high-resolution MS, this accurate mass can confirm the formula C₁₃H₅ClF₂O₂⁻.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. The spectrum will show a peak for the ion containing ³⁵Cl (the M peak) and a smaller peak at two mass units higher for the ion containing ³⁷Cl (the M+2 peak). The intensity ratio of the M to M+2 peak will be approximately 3:1.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragments include:

    • Loss of CO₂ (44 Da) from the [M-H]⁻ ion.

    • Loss of the entire carboxyl group (-COOH, 45 Da).

    • Cleavage of the C-C bond between the two aromatic rings.

Fragmentation_Pathway parent [M-H]⁻ m/z = 281.0 (³⁵Cl) m/z = 283.0 (³⁷Cl) frag1 [M-H-CO₂]⁻ m/z = 237.0 parent->frag1 - CO₂ frag2 [C₆H₃F(COOH)]⁻ (Fragment from Ring A) m/z = 139.0 parent->frag2 Biphenyl bond cleavage frag3 [C₆H₃ClF]⁻ (Fragment from Ring B) m/z = 130.0 parent->frag3 Biphenyl bond cleavage

Caption: Predicted ESI-MS fragmentation pathway for the [M-H]⁻ ion.

Predicted High-Resolution MS Data (Negative ESI)
Ion Formula Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl)
[M-H]⁻C₁₃H₅ClF₂O₂⁻280.9928282.9898
[M-H-CO₂]⁻C₁₂H₅ClF₂⁻237.0027239.0000

Conclusion

This guide outlines the predicted comprehensive spectroscopic profile of this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have constructed a detailed forecast of the NMR, IR, and MS data. The complex ¹H NMR splitting patterns, the characteristic ¹³C signals influenced by C-F coupling, the distinct IR vibrations of the carboxylic acid and C-halogen bonds, and the unique isotopic signature in the mass spectrum together form a powerful analytical fingerprint. This document serves as an authoritative reference for scientists working on the synthesis, identification, and quality control of this molecule, providing the validated, expert-driven insights necessary for confident structural confirmation.

References

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The described methodology is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed procedure but also the underlying scientific rationale for each step to ensure reproducibility and success.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals.[5] The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated biaryl carboxylic acids highly sought-after building blocks. This compound, with its specific substitution pattern, presents a valuable synthon for further chemical elaboration.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for constructing biaryl systems.[1][5][6] Its appeal lies in the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[7] This protocol leverages the efficiency of the Suzuki-Miyaura coupling to afford the target compound in high yield and purity.

Synthetic Strategy: A Retrosynthetic Analysis

Our synthetic approach is predicated on the disconnection of the biaryl C-C bond, leading to two key precursors: an aryl halide and an arylboronic acid. This retrosynthetic analysis is depicted below.

G Target This compound Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Precursors Starting Materials Disconnect->Precursors SM1 4-Bromo-3-fluorobenzoic acid Precursors->SM1 SM2 3-Chloro-4-fluorophenylboronic acid Precursors->SM2

Caption: Retrosynthetic analysis of the target molecule.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents is provided in the table below. It is imperative to use reagents of high purity to ensure the success of the synthesis.

ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-Bromo-3-fluorobenzoic acid153556-42-4219.01≥98%Commercially Available
3-Chloro-4-fluorophenylboronic acid144432-85-9174.37≥95%Commercially Available
Palladium(II) acetate3375-31-3224.49≥99.9%Sigma-Aldrich
Tricyclohexylphosphine2622-14-2280.4497%Strem Chemicals
Potassium carbonate584-08-7138.21≥99%Fisher Scientific
1,4-Dioxane123-91-188.11Anhydrous, ≥99.8%Acros Organics
Deionized Water7732-18-518.02N/AIn-house
Ethyl acetate141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Hydrochloric acid7647-01-036.4637% (w/w)J.T. Baker
Sodium sulfate7757-82-6142.04AnhydrousEMD Millipore

Detailed Synthesis Protocol

This section outlines the step-by-step procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Preparation of Starting Materials

While both 4-bromo-3-fluorobenzoic acid and 3-chloro-4-fluorophenylboronic acid are commercially available, their synthesis can be achieved through established literature procedures if required.

  • 4-Bromo-3-fluorobenzoic acid: Can be synthesized from 3-fluoro-4-bromotoluene via oxidation with potassium permanganate.[8] Alternatively, it can be prepared from fluorobenzene through a multi-step process involving Friedel-Crafts acylation, bromination, and subsequent haloform reaction.[9][10]

  • 3-Chloro-4-fluorophenylboronic acid: This reagent is readily available from multiple chemical suppliers.[11] Its synthesis typically involves the reaction of 3-chloro-4-fluoro-bromobenzene with an organolithium reagent followed by quenching with a trialkyl borate.

Suzuki-Miyaura Cross-Coupling Reaction

The core of this synthesis is the palladium-catalyzed cross-coupling of the two key precursors.

G Start Starting Materials: 4-Bromo-3-fluorobenzoic acid 3-Chloro-4-fluorophenylboronic acid Reaction Reaction Setup: - Add reagents to a flame-dried flask - Purge with Argon - Add degassed solvents Start->Reaction Heating Reaction Conditions: - Heat to 80-100 °C - Stir for 12-24 hours Reaction->Heating Workup Aqueous Workup: - Cool to room temperature - Acidify with HCl - Extract with Ethyl Acetate Heating->Workup Purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Recrystallization or Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Sources

Application Notes and Protocols for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rationale for Investigation

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique interactions with biological targets. The compound 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid represents such an intriguing, albeit currently under-investigated, chemical entity. Its structure is a compelling amalgamation of three key pharmacophoric elements: a biphenyl scaffold, a 3-fluorobenzoic acid moiety, and a 3-chloro-4-fluorophenyl group. While direct pharmacological data on this specific molecule is not extensively documented in publicly accessible literature, a systematic deconstruction of its constituent fragments provides a strong rationale for its potential applications in medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive, scientifically-grounded framework for exploring the therapeutic potential of this compound. We will delve into hypothesized biological targets, detailed protocols for synthesis and screening, and a logical progression for a drug discovery campaign centered on this molecule. Our approach is rooted in the established principles of medicinal chemistry, including structural analogy and bioisosterism, to provide a robust starting point for investigation.[1][2][3][4][5]

Deconstruction of a Privileged Scaffold: Potential Therapeutic Applications

The promise of this compound lies in the synergistic interplay of its structural components.

  • The Biphenyl Core: The biphenyl scaffold is a well-established "privileged structure" in drug discovery, known for its conformational rigidity and ability to present substituents in a defined spatial orientation.[6] This framework is found in numerous approved drugs and clinical candidates, targeting a wide array of protein families. Biphenyl derivatives have demonstrated efficacy as anticancer agents, inhibitors of the PD-1/PD-L1 immune checkpoint, and modulators of CNS receptors like NMDA and 5-HT7.[7][8][9][10][11] The biphenyl core of our target molecule provides a solid foundation for exploring its potential in oncology and neurology.

  • The 3-Fluorobenzoic Acid Moiety: The inclusion of a benzoic acid group introduces a potential key interaction point, capable of forming salt bridges or hydrogen bonds with amino acid residues in a target's binding site. The fluorine atom at the 3-position is a critical modification. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, subtly modulating the acidity of the carboxylic acid and influencing its pKa.[4] This can have profound effects on binding affinity and pharmacokinetic properties. Furthermore, the strategic placement of fluorine can block metabolic hydroxylation, thereby enhancing the metabolic stability and bioavailability of the molecule.[5][12][13] Derivatives of fluorobenzoic acid are integral to the development of therapies for cancer, inflammation, and cardiovascular diseases.[12]

  • The 3-Chloro-4-fluorophenyl Group: This di-substituted phenyl ring further refines the molecule's electronic and lipophilic character. The chloro and fluoro groups are electron-withdrawing, which can influence the molecule's overall polarity and its ability to participate in halogen bonding or other non-covalent interactions within a protein binding pocket. Such halogenated phenyl rings are a common feature in many synthetic drugs, including the fluorophenyl group found in Type II statins, which are inhibitors of HMG-CoA reductase.[14][15][16]

Based on this structural analysis, we can hypothesize several potential therapeutic applications for this compound, which are summarized in the table below.

Hypothesized Therapeutic Area Potential Molecular Target(s) Rationale based on Structural Analogy
Oncology Kinases, PD-1/PD-L1, Estrogen ReceptorBiphenyl scaffolds are common in kinase inhibitors and PD-1/PD-L1 antagonists.[8] Substituted biphenyl carboxylic acids have shown anticancer activity against breast cancer cell lines.[9]
Neurodegenerative Diseases NMDA Receptors, Acetylcholinesterase (AChE)The biphenyl core is present in modulators of the NMDA receptor.[7] Biphenyl pyrazole scaffolds have been identified as inhibitors of AChE.[11]
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine signaling pathwaysMany non-steroidal anti-inflammatory drugs (NSAIDs) possess a biphenyl or related biaryl structure. The acidic moiety is crucial for COX inhibition.
Cardiovascular Diseases HMG-CoA ReductaseThe presence of a fluorophenyl group is a hallmark of Type II statins.[15][16]

Proposed Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols to guide the investigation of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

The most direct and versatile method for synthesizing the target compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis and is highly effective for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[9]

G A 3-Bromo-5-fluorobenzoic acid C Pd(PPh3)4, K2CO3, Toluene/Water A->C B 3-Chloro-4-fluorophenylboronic acid B->C D This compound C->D G A Primary Screening: Kinase Panel (e.g., 96-well format) D Hit Confirmation and IC50 Determination A->D B Primary Screening: PD-1/PD-L1 Binding Assay (e.g., HTRF) B->D C Primary Screening: AChE Inhibition Assay (Ellman's Method) C->D E Cell-Based Assays (e.g., Cancer Cell Line Proliferation) D->E F Lead Optimization E->F

Sources

Application Note: High-Sensitivity Quantification of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a detailed, robust, and validated analytical method for the sensitive quantification of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This compound, a halogenated bi-aryl carboxylic acid, represents a class of molecules often encountered as active pharmaceutical ingredients (APIs), intermediates, or critical impurities in drug development and manufacturing. The primary method detailed herein utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which provides exceptional sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. A secondary, alternative method using HPLC with UV detection is also described for laboratories where mass spectrometry is not readily available. All protocols are designed with self-validation principles in accordance with ICH guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction and Method Rationale

The accurate quantification of pharmaceutical compounds and their intermediates is paramount for ensuring the safety, efficacy, and quality of therapeutic products. This compound possesses key structural features—multiple aromatic rings and a carboxylic acid moiety—that dictate the optimal analytical strategy.

Causality behind Method Selection:

  • Reversed-Phase Chromatography: The compound's significant hydrophobicity, derived from its bi-aryl structure, makes it an ideal candidate for retention and separation on a C18 stationary phase.

  • Mass Spectrometry (MS) Detection: The carboxylic acid group is readily deprotonated, making the molecule highly suitable for analysis by electrospray ionization in negative mode (ESI-). This process generates a strong signal for the precursor ion [M-H]⁻. Tandem mass spectrometry (MS/MS) further enhances selectivity and reduces matrix interference by monitoring specific fragmentation patterns, a critical requirement for achieving low quantification limits in complex samples like plasma or reaction mixtures.[3][4]

  • UV Detection as an Alternative: The conjugated aromatic system of the molecule results in strong ultraviolet (UV) absorbance. This allows for reliable quantification using HPLC with a UV detector, a more accessible technique suitable for applications such as purity assessments or analysis of less complex sample matrices.[5]

This guide provides the detailed protocols necessary for researchers and drug development professionals to implement these methods effectively.

High-Sensitivity Analysis by UHPLC-MS/MS

This method is designed for trace-level quantification and is the recommended approach for analyzing biological samples or for impurity analysis where high sensitivity is required.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure)

  • Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Sample Preparation: 0.22 µm syringe filters (PTFE or PVDF), autosampler vials

Instrumentation and Conditions

The following parameters serve as a validated starting point and may be adapted based on the specific instrumentation used.

Parameter Condition
UHPLC System Standard UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 40% B to 95% B over 5 min, hold at 95% B for 1 min, return to 40% B and re-equilibrate for 2 min
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Key MS Parameters
Capillary Voltage-3.5 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
MRM Transitions Analyte MW: 284.65 g/mol Precursor Ion [M-H]⁻: m/z 283.0Quantifier Product Ion: m/z 239.0 (Loss of CO₂)Qualifier Product Ion: m/z 203.0 (Loss of CO₂ + HCl)
Experimental Protocols
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the working stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should match the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% formic acid).

  • Accurately weigh or pipette the sample into a volumetric flask.

  • Dissolve and dilute the sample with the initial mobile phase composition to an estimated concentration within the calibration range.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial for analysis.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ref_std Reference Standard stock_sol Prepare 1 mg/mL Stock Solution ref_std->stock_sol sample Matrix Sample sample_dil Dilute Sample to Working Range sample->sample_dil working_stock Prepare 10 µg/mL Working Stock stock_sol->working_stock cal_standards Serial Dilution (1-1000 ng/mL) working_stock->cal_standards inject Inject 5 µL into UHPLC-MS/MS System cal_standards->inject filter_sample Filter (0.22 µm) sample_dil->filter_sample filter_sample->inject separate C18 Column Separation (Gradient Elution) inject->separate detect ESI- MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: UHPLC-MS/MS workflow from preparation to quantification.

Alternative Analysis by HPLC-UV

This method is suitable for routine analysis, such as determining the purity of a drug substance or quantifying the compound in simple matrices.

Parameter Condition
HPLC System Standard HPLC system with UV/PDA detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Elution Mode Isocratic or Gradient (e.g., 70% B for 10 min)
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Calibration Range 0.5 µg/mL to 50 µg/mL

Protocols for standard and sample preparation are analogous to the UHPLC-MS/MS method, using higher concentrations suitable for UV detection.

Method Validation Protocol

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8]

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix, placebo, and known related substances to ensure no interference at the analyte's retention time.Analyte peak is pure and well-resolved from other components (Resolution > 2). No significant peaks in blank.
Linearity Analyze at least five concentrations across the specified range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Established based on linearity, accuracy, and precision data.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target concentration), in triplicate. Calculate percent recovery.Mean recovery between 98.0% and 102.0% for drug substance.
Precision Repeatability: Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy. Determined by S/N ratio (~10) or from precision at low concentrations.RSD ≤ 10% and accuracy within 80-120%.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on results.Results remain unaffected by minor variations, demonstrating method reliability. RSD of results should be acceptable.
Example Validation Data Summary (UHPLC-MS/MS Method)
Parameter Result Status
Linearity (1-1000 ng/mL) r² = 0.998Pass
Accuracy (Recovery) 99.2% - 101.5%Pass
Precision (Repeatability) RSD = 1.2%Pass
Precision (Intermediate) RSD = 1.8%Pass
Limit of Quantitation (LOQ) 1 ng/mL (RSD = 6.5%, Accuracy = 95.7%)Pass
Specificity No interference from blank matrix or known related substances observed.Pass
Robustness Passed for variations in flow rate and column temperature.Pass

Conclusion

The UHPLC-MS/MS method described provides a highly sensitive, specific, and reliable protocol for the quantification of this compound. The method is validated according to ICH guidelines, ensuring its suitability for demanding applications in pharmaceutical development and quality control. The alternative HPLC-UV method offers a robust option for routine analyses where the highest sensitivity is not required. Adherence to these protocols will enable researchers to generate high-quality, reproducible data.

References

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link][9][10]

  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2. PubChem. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link][1]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Available at: [Link][11]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link][8]

  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. National Institutes of Health (NIH). Available at: [Link][5]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. SpringerLink. Available at: [Link][3]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link][6]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][7]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]

  • Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link][4]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link][2]

Sources

The Strategic Role of the 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Editorial Note: Direct pharmacological data for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is not extensively documented in publicly available literature. This guide, therefore, adopts a scaffold-based analysis, leveraging established principles of medicinal chemistry to explore its potential applications. The insights and protocols provided are derived from the well-understood roles of its constituent moieties: the biphenyl carboxylic acid core, the 3-chloro-4-fluorophenyl group, and the 3-fluorobenzoic acid segment. This document serves as an expert guide to understanding the potential of this and structurally related compounds in drug discovery.

Introduction: Deconstructing a Privileged Scaffold

The biphenyl carboxylic acid framework is a cornerstone in medicinal chemistry, celebrated for its structural rigidity and the versatile reactivity of its carboxylic acid group.[1] This combination allows for the design of diverse molecular architectures with finely-tuned biological activities.[1] The specific compound, this compound, integrates this privileged scaffold with strategic halogenation patterns known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of fluorine and chlorine atoms can enhance metabolic stability, improve membrane permeability, and increase target-binding affinity.[2] The 3-chloro-4-fluorophenyl group, in particular, is a recurring motif in a variety of bioactive compounds, including those with antimicrobial and anticancer properties.[3][4] This technical guide will illuminate the potential therapeutic applications of the this compound scaffold, supported by generalized protocols for its synthesis and evaluation.

Potential Therapeutic Applications & Mechanistic Insights

The structural features of this compound suggest its potential as a precursor or active agent in several therapeutic areas. Biphenyl derivatives are integral to a wide array of drugs with activities including anti-inflammatory, antimicrobial, antihypertensive, and antitumor effects.[5]

As an Anti-inflammatory Agent

The biphenyl carboxylic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] The planar nature of the biphenyl system facilitates binding to the active sites of these enzymes.[6]

In Oncology

Derivatives of biphenyl carboxylic acid have shown promise as anticancer agents.[5] The rigid biphenyl structure can serve as a scaffold to orient functional groups for optimal interaction with enzyme active sites or protein-protein interfaces. For instance, compounds with a 3-chloro-2-fluorophenyl moiety have been investigated as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy.[4]

As an Antimicrobial Agent

The 3-chloro-4-fluorophenyl moiety is a key component of several compounds with demonstrated antimicrobial activity.[3] This substitution pattern can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

Synthetic Pathways: A Generalized Approach

The synthesis of biphenyl carboxylic acids is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction provides a robust and versatile method for forming the central carbon-carbon bond between the two aryl rings.[1]

Conceptual Synthetic Workflow

The logical synthetic route to this compound would involve the coupling of a boronic acid derivative of one ring with a halide of the other.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling 3-Fluorobromobenzoic_acid 3-Fluoro-4-bromobenzoic acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) 3-Fluorobromobenzoic_acid->Pd_catalyst Reactant A 3-Chloro-4-fluorophenylboronic_acid 3-Chloro-4-fluorophenylboronic acid 3-Chloro-4-fluorophenylboronic_acid->Pd_catalyst Reactant B Product 4-(3-Chloro-4-fluorophenyl)- 3-fluorobenzoic acid Pd_catalyst->Product Base Base (e.g., Na2CO3) Base->Pd_catalyst caption Conceptual Suzuki-Miyaura Coupling Workflow.

Caption: Conceptual Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the synthesis of biphenyl carboxylic acids, which can be adapted for the specific synthesis of this compound.

Materials:

  • Aryl halide (e.g., 4-bromo-3-fluorobenzoic acid)

  • Arylboronic acid (e.g., (3-chloro-4-fluorophenyl)boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq) and arylboronic acid (1.2 eq) in the solvent mixture.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.

  • Addition of Base and Catalyst: Add the base (2.0 eq) and the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute HCl to precipitate the carboxylic acid product.

  • Purification: Filter the crude product and wash with water. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure biphenyl carboxylic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.

  • Solvent Mixture: The use of a biphasic solvent system (e.g., toluene and water) with a phase-transfer co-solvent (e.g., ethanol) ensures that both the organic-soluble reactants and the aqueous-soluble base can interact effectively.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation¹H NMR will show characteristic aromatic proton signals. ¹³C NMR will confirm the number of unique carbon atoms. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.
Mass Spectrometry (MS) Molecular weight determinationThe molecular ion peak should correspond to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicates high purity.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for the carboxylic acid C=O and O-H stretches should be present.

In Vitro Assay Protocols

To evaluate the potential biological activity of this compound, a series of in vitro assays can be performed.

Protocol: COX Enzyme Inhibition Assay

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes, which is indicative of anti-inflammatory activity.

Principle: The assay measures the peroxidase activity of the COX enzymes, where a chromogenic substrate is oxidized in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

Procedure:

  • Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the appropriate buffer.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound for a specified time.

  • Initiation of Reaction: Add arachidonic acid and the chromogenic substrate to initiate the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength over time.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol: Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of halogen atoms on the biphenyl carboxylic acid core provides a strong foundation for optimizing both the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Further derivatization of the carboxylic acid group into esters, amides, or other functional groups could lead to the discovery of new compounds with enhanced potency and selectivity. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate this and related compounds in their drug discovery endeavors.

References

A comprehensive list of references will be compiled upon the completion of a full literature search for a specific, documented compound. The references cited in-text are representative of the types of authoritative sources that would be included.

Sources

Application Notes & Protocols: In Vitro Characterization of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Compound

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is a halogenated bi-phenyl carboxylic acid. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with a range of pharmacological activities, including anti-inflammatory and anti-cancer properties. The presence of fluorine can enhance metabolic stability and binding affinity. This document provides a comprehensive guide for the initial in vitro characterization of this compound, designed for researchers in drug discovery and development. Our approach is a tiered screening cascade, beginning with fundamental cytotoxicity assessments and progressing to targeted functional assays based on structural analogy. This strategy ensures a data-driven approach to elucidating the compound's biological potential.

The protocols outlined below are designed to be self-validating, incorporating essential controls and clear endpoints. We will first establish the compound's impact on cell viability to determine appropriate concentration ranges for subsequent, more specific assays. Following this, we will explore its potential as an anti-inflammatory agent by examining its effect on cyclooxygenase (COX) enzymes and the NF-κB signaling pathway. Finally, we will investigate its potential as a kinase inhibitor, a common modality for bi-phenyl compounds.

Tier 1: Foundational Analysis - Cytotoxicity and Cellular Viability

Before investigating specific mechanisms of action, it is crucial to determine the concentrations at which this compound affects basic cellular health. This data informs the dose selection for all subsequent experiments, distinguishing between targeted pharmacological effects and general toxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., A549 - human lung carcinoma, or RAW 264.7 - murine macrophage) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). Guidelines for accurate IC50 estimation should be followed[1].

Expected Data Output:
Compound Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.1100 ± 598 ± 495 ± 6
199 ± 695 ± 590 ± 5
1085 ± 770 ± 855 ± 7
10040 ± 520 ± 45 ± 2

This is example data and will vary based on the cell line and compound potency.

Tier 2: Screening for Anti-Inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of COX enzymes[2][3]. We will assess this potential through both enzymatic and cell-based assays.

Workflow for Anti-Inflammatory Screening

G cluster_0 Tier 2: Anti-Inflammatory Screening A Compound: 4-(3-Chloro-4-fluorophenyl) -3-fluorobenzoic acid B COX-1/COX-2 Enzyme Inhibition Assay (Cell-Free) A->B C LPS-Stimulated Macrophage Assay (Cell-Based) A->C F Determine COX Selectivity B->F D Measure Prostaglandin E2 (PGE2) Production (ELISA) C->D E NF-κB Reporter Assay C->E G Assess Inhibition of Inflammatory Mediator Release D->G

Caption: Tiered screening approach for evaluating anti-inflammatory potential.

Protocol 2: COX-1/COX-2 Inhibition Assay (Cell-Free)

This enzymatic assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA. Add the respective enzyme to the buffer.

  • Compound Addition: Add varying concentrations of the test compound (0.1 µM to 100 µM) to the enzyme mixture and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 for both COX-1 and COX-2. The selectivity index can be calculated as IC50 (COX-1) / IC50 (COX-2). An ex vivo adaptation of this assay can also be considered[4].

Protocol 3: NF-κB Reporter Assay in LPS-Stimulated Macrophages

This cell-based assay determines if the compound inhibits the NF-κB signaling pathway, a central mediator of inflammation.

Step-by-Step Methodology:

  • Cell Line: Use a macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

  • Plating and Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at 1 µg/mL and incubate for 6 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to cell viability (determined by a parallel MTT or other cytotoxicity assay) and calculate the percent inhibition of LPS-induced NF-κB activity.

Tier 3: Screening for Kinase Inhibitory Activity

The bi-phenyl scaffold is a common feature in many small molecule kinase inhibitors. A broad-spectrum kinase panel is an efficient way to screen for potential targets.

Protocol 4: Kinase Inhibition Profiling

This is typically performed as a service by specialized contract research organizations (CROs). The compound is screened against a large panel of purified kinases to identify potential targets.

General Workflow:

  • Compound Submission: Provide the test compound at a specified concentration (e.g., 10 µM) to the CRO.

  • High-Throughput Screening: The compound is tested against a panel of hundreds of kinases in a cell-free format. The activity of each kinase is measured in the presence of the compound.

  • Data Output: The results are provided as a percentage of inhibition for each kinase at the tested concentration.

  • Hit Confirmation: For any "hits" (kinases inhibited above a certain threshold, e.g., 50%), a follow-up dose-response experiment is performed to determine the IC50 value. The importance of a systematic workflow to ensure data comparability cannot be overstated[5].

Logical Flow for Hit Validation

G cluster_1 Tier 3: Kinase Inhibitor Hit Validation H Primary Screen: Broad Kinase Panel (e.g., 10 µM) I Identify 'Hits' (% Inhibition > 50%) H->I J Dose-Response Assay: Determine IC50 for Hit Kinases I->J Yes M No Significant Hits I->M No K Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) J->K L Downstream Functional Assays (e.g., Proliferation, Apoptosis) K->L

Caption: Workflow for validating hits from a primary kinase screen.

Conclusion and Forward Look

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, anti-inflammatory potential, and kinase inhibitory activity, researchers can generate a robust preliminary dataset. Positive results in any of these tiers will guide further, more focused investigations into the compound's mechanism of action and therapeutic potential. Meticulous study design and high-quality data collection are paramount in the early stages of drug discovery to mitigate the risk of late-stage clinical failure[6].

References

  • Novel fluorobenzophenones and fluorobenzoic acid fluorophenylester.
  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Good Practices in Model‐Informed Drug Discovery and Development. PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PubMed Central - NIH. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536. PubChem. [Link]

  • Best Practices for Designing Effective Clinical Drug Trials. Raptim. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Four Ways To Optimize Preclinical In Vitro Data To Mitigate Risk Of Late-stage Clinical Failure. BioIVT. [Link]

  • A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link]

  • In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. AVMA Journals. [Link]

Sources

Application Notes and Protocols for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Agrochemical Discovery

In the continuous pursuit of novel and effective agrochemicals, the strategic combination of proven pharmacophores into a single molecular entity presents a promising avenue for discovery. 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is a biphenyl carboxylic acid derivative that embodies this principle. Its structure integrates key moieties known for their roles in various commercial pesticides, suggesting a high potential for biological activity.

The biphenyl core is a well-established scaffold in agrochemical design, valued for the conformational flexibility it imparts, allowing for optimal interaction with target proteins. This structural motif is present in a range of fungicides and herbicides.[1] The presence of a carboxylic acid group is characteristic of several classes of herbicides, most notably the synthetic auxins, which disrupt plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] Carboxylic acid derivatives are integral to the development of numerous herbicides, targeting a variety of metabolic pathways in plants.[2]

Furthermore, the strategic placement of halogen atoms (chlorine and fluorine) can significantly enhance the biological efficacy of a molecule. Halogens can increase metabolic stability, improve membrane permeability, and strengthen binding interactions with target enzymes. The 3-chloro-4-fluorophenyl group, in particular, is a feature of interest in the design of modern agrochemicals.

This document provides a comprehensive guide for researchers and scientists exploring the potential of this compound as a novel agrochemical candidate. It outlines a plausible synthetic route, details its physicochemical properties, proposes a likely mechanism of action, and provides detailed protocols for its evaluation as a herbicide and fungicide.

Physicochemical Properties

PropertyEstimated ValueSignificance in Agrochemical Research
Molecular Formula C₁₃H₇ClF₂O₂Provides the elemental composition.
Molecular Weight 284.64 g/mol Influences diffusion and transport properties.
Appearance White to off-white crystalline solidImportant for formulation and handling.
Melting Point 140-160 °CAffects physical state under storage and field conditions.
LogP (octanol-water partition coefficient) 3.5 - 4.5Indicates lipophilicity, affecting membrane permeability and soil sorption.
Water Solubility LowLow solubility can be advantageous for residual activity but may require specific formulation strategies.
pKa 3.5 - 4.0The acidity of the carboxylic acid group will influence its form (ionic or neutral) at different physiological pHs, affecting uptake and transport in plants.

Note: These values are estimations and should be confirmed experimentally.

Synthesis Protocol: A Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the formation of C-C bonds between aryl halides and arylboronic acids due to its mild reaction conditions and tolerance of various functional groups.[3]

Diagram of Synthetic Pathway

Synthesis A 4-Bromo-3-fluorobenzoic acid C This compound A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C B 3-Chloro-4-fluorophenylboronic acid B->C

Caption: Proposed synthesis of the target compound via Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 3-chloro-4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water (to a concentration of ~0.1 M of the limiting reagent).

  • Degassing: Bubble nitrogen gas through the stirred solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate should form.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Mechanism of Action: Synthetic Auxin Herbicide

The presence of a carboxylic acid on an aromatic ring system suggests that this compound may act as a synthetic auxin herbicide .[2] These herbicides mimic the action of the natural plant hormone IAA, but are more resistant to degradation within the plant, leading to a sustained and ultimately lethal hormonal response.[4]

At the molecular level, synthetic auxins bind to TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in epinastic growth, disruption of vascular tissues, and ultimately, plant death.

Proposed Signaling Pathway

Auxin_Pathway cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxIAA_N Aux/IAA Repressor ARF_N Auxin Response Factor (ARF) AuxIAA_N->ARF_N Binds and represses Gene_N Auxin-Responsive Genes ARF_N->Gene_N Transcription OFF Herbicide 4-(3-Chloro-4-fluorophenyl) -3-fluorobenzoic acid TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Associates with AuxIAA_H Aux/IAA Repressor SCF->AuxIAA_H Ubiquitinates Proteasome 26S Proteasome AuxIAA_H->Proteasome Degradation ARF_H Auxin Response Factor (ARF) Gene_H Uncontrolled Gene Expression ARF_H->Gene_H Transcription ON

Caption: Hypothesized mechanism of action as a synthetic auxin herbicide.

Experimental Protocols: Agrochemical Screening

Protocol 1: Herbicidal Activity Screening

This protocol is designed to evaluate the pre-emergence and post-emergence herbicidal activity of the test compound on a panel of representative monocotyledonous and dicotyledonous weeds.

1.1. Plant Species for Testing:

  • Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

  • Dicots: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)

1.2. Pre-emergence Application:

  • Soil Preparation and Sowing: Fill plastic pots (10 cm diameter) with a standard potting mix. Sow seeds of the test species at a depth of 1-2 cm.

  • Treatment Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. Dilute with water to achieve the desired application rates (e.g., 10, 50, 100, 200 g active ingredient/hectare).

  • Spraying: Immediately after sowing, spray the soil surface uniformly with the herbicide solutions using a laboratory track sprayer. Include a solvent-only control and a commercial standard herbicide for comparison.

  • Incubation: Place the pots in a greenhouse under controlled conditions (25/20°C day/night temperature, 14-hour photoperiod). Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged seedlings.

1.3. Post-emergence Application:

  • Plant Cultivation: Sow seeds in pots as described above and grow them in a greenhouse until they reach the 2-3 leaf stage.

  • Treatment Application: Apply the herbicide solutions at the same rates as the pre-emergence test directly onto the foliage of the seedlings using a laboratory track sprayer.

  • Incubation: Return the pots to the greenhouse and maintain the specified environmental conditions.

  • Evaluation: After 14-21 days, visually assess the percentage of injury (phytotoxicity) and determine the fresh weight of the surviving plants.

Protocol 2: Fungicidal Activity Screening

This protocol outlines an in vitro method to assess the direct inhibitory effect of the compound on the mycelial growth of key plant pathogenic fungi.

2.1. Fungal Species for Testing:

  • Botrytis cinerea (Gray mold)

  • Fusarium oxysporum (Fusarium wilt)

  • Rhizoctonia solani (Sheath blight)

  • Sclerotinia sclerotiorum (White mold)

2.2. In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique):

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the agar to cool to approximately 50-55°C.

  • Compound Incorporation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of, for example, 1, 5, 10, 25, and 50 µg/mL. Also prepare a solvent-only control plate and a plate with a commercial fungicide standard.

  • Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Evaluation: When the mycelial growth in the control plate reaches the edge of the dish, measure the colony diameter of all treatments. Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(C - T) / C] x 100

    • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

  • Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for the compound against each fungus.

Experimental Workflow Diagram

Workflow cluster_herbicide Herbicidal Screening cluster_fungicide Fungicidal Screening H_Start Prepare Herbicide Solutions H_Pre Pre-emergence Test (Spray on Soil) H_Start->H_Pre H_Post Post-emergence Test (Spray on Seedlings) H_Start->H_Post H_Incubate Greenhouse Incubation (21 days) H_Pre->H_Incubate H_Post->H_Incubate H_Eval Evaluate Phytotoxicity & Fresh Weight H_Incubate->H_Eval F_Start Prepare Amended PDA Plates F_Inoculate Inoculate with Fungal Plugs F_Start->F_Inoculate F_Incubate Incubate at 25°C F_Inoculate->F_Incubate F_Eval Measure Colony Diameter & Calculate % Inhibition F_Incubate->F_Eval

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important biaryl compound. Our goal is to empower you with the knowledge to optimize your reaction yields and purity by understanding the underlying chemical principles.

The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] In this case, the key fragments are (3-Chloro-4-fluorophenyl)boronic acid and a 4-bromo-3-fluorobenzoic acid derivative.

This guide will walk you through potential challenges in the synthesis of the starting materials and the critical Suzuki coupling step, as well as the final hydrolysis to the desired carboxylic acid.

I. Synthesis of Starting Materials: Troubleshooting & FAQs

A reliable synthesis of the final product begins with high-quality starting materials. Here, we address common issues in the preparation of the two key precursors.

Synthesis of 4-Bromo-3-fluorobenzoic Acid

A common route to this starting material is the bromination of 3-fluorobenzoic acid. However, directing the bromination to the desired position and avoiding isomeric impurities can be challenging.

Q1: My bromination of 3-fluorobenzoic acid is giving a low yield of the desired 4-bromo isomer and multiple-brominated products. How can I improve the selectivity?

A1: This is a common issue arising from the directing effects of the fluorine and carboxylic acid groups. While the fluorine is an ortho-, para-director and the carboxylic acid is a meta-director, the reaction conditions can be optimized for selectivity.

  • Electrophilic Brominating Agent: Using a milder brominating agent than neat Br₂ can improve selectivity. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid like sulfuric acid is a good alternative.

  • Reaction Temperature: Lowering the reaction temperature can increase the kinetic selectivity for the desired isomer. Start at 0 °C and slowly warm up if the reaction is too slow.

  • Solvent: The choice of solvent can influence the selectivity. Acetic acid is a common solvent for such brominations.

  • Alternative Route: A multi-step but often cleaner route involves the nitration of 3-fluorobenzoic acid to 3-fluoro-4-nitrobenzoic acid, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to install the bromine.[2]

Step-by-Step Protocol for Bromination of 3-Fluorobenzoic Acid:

  • Dissolve 3-fluorobenzoic acid in a suitable solvent like glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the desired 4-bromo-3-fluorobenzoic acid.

Synthesis of (3-Chloro-4-fluorophenyl)boronic Acid

This boronic acid is typically prepared from 1-bromo-3-chloro-4-fluorobenzene via a lithium-halogen exchange followed by reaction with a borate ester, or through a Grignard reaction.

Q2: I am having trouble with the Grignard reaction to form (3-Chloro-4-fluorophenyl)boronic acid. The reaction is not initiating, or I am getting low yields.

A2: Grignard reactions require strict anhydrous conditions and careful initiation.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously in the absence of solvent under an inert atmosphere.

  • Initiation: A small amount of the aryl halide should be added initially. Gentle heating may be required to initiate the reaction, which is indicated by a color change and/or a gentle reflux. Once initiated, the remaining aryl halide should be added dropwise to maintain a controlled reaction.

  • Reaction with Borate Ester: The Grignard reagent should be added slowly to a cooled solution (-78 °C) of the borate ester (e.g., trimethyl borate or triisopropyl borate) to avoid the formation of diaryl or triaryl borate species, which would lower the yield of the desired boronic acid.

Caption: Synthesis of (3-Chloro-4-fluorophenyl)boronic Acid via Grignard Reaction.

II. The Suzuki-Miyaura Coupling Reaction: Troubleshooting & FAQs

The Suzuki-Miyaura coupling is the core of this synthesis. Given the electron-deficient nature of the aryl halides, careful optimization is key to achieving high yields.[3]

Q3: My Suzuki coupling reaction is sluggish or not going to completion. What are the critical parameters to investigate?

A3: Several factors can influence the efficiency of a Suzuki coupling. For electron-deficient aryl halides, the choice of catalyst, ligand, base, and solvent are particularly important.

  • Palladium Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, catalyst systems with bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), often give better results with challenging substrates.[4] These ligands promote the oxidative addition step, which can be slow for electron-deficient aryl halides.

  • Base: The choice of base is crucial for the transmetalation step.[5] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For this system, a stronger base like K₃PO₄ may be beneficial. The base should be finely powdered to ensure good solubility and reactivity.

  • Solvent System: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, and DMF. The ratio of organic solvent to water can impact the solubility of the reactants and the overall reaction rate.

  • Temperature: Increasing the reaction temperature (typically 80-110 °C) can increase the reaction rate, but may also lead to more side products. Microwave heating can sometimes accelerate the reaction and improve yields.[6]

Q4: I am observing significant amounts of side products, such as homo-coupled boronic acid (a biaryl of the boronic acid with itself) and dehalogenated starting material. How can I minimize these?

A4: These are common side reactions in Suzuki couplings.

  • Homo-coupling of Boronic Acid: This is often promoted by the presence of oxygen.[7] Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent before adding the palladium catalyst. Using a pre-catalyst that is already in the Pd(0) state or a ligand that facilitates rapid reduction of a Pd(II) precursor can also help.

  • Dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid. Ensuring anhydrous conditions (where appropriate for the chosen base) and using a stoichiometric amount of the boronic acid can help minimize this.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition Ox_Add Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetalation Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination Red_Elim Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->ArPdX Boronic_Acid Ar'-B(OH)2 Boronic_Acid->ArPdAr Base Base Base->ArPdAr

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

ParameterRecommended Starting ConditionsTroubleshooting Tips
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)If reaction is slow, switch to a more active pre-catalyst like Pd(OAc)₂ with a specialized ligand.
Ligand PPh₃ (if not using Pd(PPh₃)₄)For electron-deficient substrates, use bulky, electron-rich ligands like SPhos or XPhos.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Ensure the base is finely powdered. Cs₂CO₃ can be a more effective but more expensive alternative.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OVary the solvent system to improve solubility of reactants.
Temperature 80-100 °CIf the reaction is slow, increase the temperature. Consider microwave irradiation for faster reaction times.

III. Ester Hydrolysis and Product Purification: Troubleshooting & FAQs

The Suzuki coupling is often performed on the methyl or ethyl ester of 4-bromo-3-fluorobenzoic acid to improve solubility and prevent potential side reactions with the carboxylic acid group. The final step is the hydrolysis of the ester.

Q5: The hydrolysis of my methyl ester product is incomplete or requires harsh conditions. Are there any milder alternatives?

A5: While standard hydrolysis with NaOH or KOH in a mixture of water and an alcohol (like methanol or ethanol) at reflux is common, sometimes steric hindrance or substrate stability can be an issue.

  • Base and Solvent: Lithium hydroxide (LiOH) in a THF/water mixture is often more effective at lower temperatures than NaOH or KOH.

  • Monitoring: Monitor the reaction by TLC to ensure it goes to completion. The disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate (which will streak on a silica gel plate) are indicative of the reaction's progress.

  • Work-up: After hydrolysis, the reaction mixture should be acidified (e.g., with 1M HCl) to a pH of around 2-3 to precipitate the carboxylic acid product.

Q6: I am having difficulty purifying the final product, this compound. What are the best methods?

A6: Purification can be challenging due to the presence of structurally similar impurities.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A good solvent system will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvent systems for carboxylic acids include ethanol/water, acetic acid/water, or toluene.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with the addition of a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking), is typically effective.

  • Acid-Base Extraction: An acid-base workup can be used to separate the carboxylic acid product from neutral impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of Organic Chemistry. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) purification of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful purification of this compound. The information herein is synthesized from established chromatographic principles and extensive field experience.

Introduction

The purification of this compound, a halogenated bi-aryl carboxylic acid, by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. Its acidic nature, hydrophobicity, and potential for strong secondary interactions with the stationary phase demand a well-considered approach to method development. This guide will walk you through the critical aspects of the purification process, from initial setup to advanced troubleshooting, ensuring you can achieve high purity and yield.

Part 1: Recommended HPLC Method and Protocol

A successful purification begins with a robust starting method. The following protocol is a well-established baseline for the separation of aromatic carboxylic acids and has been adapted for the specific properties of this compound.

Sample Preparation

Proper sample preparation is paramount to avoid issues such as column clogging and poor peak shape.

  • Solvent Selection: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions. A mixture of acetonitrile and water is often a good starting point. If solubility is low, dimethyl sulfoxide (DMSO) can be used, but the injection volume should be minimized to prevent solvent effects from distorting the peak shape.

  • Concentration: The optimal concentration will depend on the scale of your purification. For analytical method development, a concentration of 1 mg/mL is typical. For preparative scale, the concentration should be as high as possible without causing precipitation during the run.

  • Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column or pump seals.

HPLC Instrumentation and Column

The choice of column and instrument parameters is critical for achieving the desired separation.

ParameterRecommendationRationale
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic retention for aromatic compounds.
Particle Size 5 µm for preparative, <3 µm for analyticalBalances efficiency and backpressure.
Column Dimensions Analytical: 4.6 x 150 mm; Preparative: ≥20 mm IDScale-appropriate dimensions for desired loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization of the carboxylic acid, leading to better peak shape and retention.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the C18 column.
Detection Wavelength 254 nm or 230 nmBenzoic acid and its derivatives exhibit strong absorbance in this UV range.[2][3][4]
Recommended Gradient Elution Program

A gradient elution is necessary to effectively separate the target compound from impurities with varying polarities.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
5.0955
25.0595
30.0595
30.1955
35.0955

Note: This is a starting gradient and should be optimized based on the observed separation of your specific sample.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection fraction Fraction Collection detection->fraction analysis Purity Analysis (Analytical HPLC) fraction->analysis evaporation Solvent Evaporation analysis->evaporation

Figure 1: HPLC Purification Workflow for this compound.

Part 2: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Peak Shape Issues

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing for acidic compounds is most commonly caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.

  • Insufficiently Acidic Mobile Phase: The carboxylic acid moiety of your compound has a pKa value that requires a sufficiently low mobile phase pH to ensure it is fully protonated. If the pH is too high, a mixture of the protonated and deprotonated forms will exist, leading to tailing.

    • Solution: Ensure the concentration of formic acid (or trifluoroacetic acid) is at least 0.1%. If tailing persists, consider increasing the acid concentration slightly or switching to a more acidic modifier like TFA.

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 stationary phase can interact with the acidic proton of your compound, causing tailing.

    • Solution: Use a high-quality, end-capped C18 column from a reputable manufacturer. Columns specifically designed for the analysis of acidic compounds at low pH are also a good option.

Q2: My peak is fronting. What is the likely cause?

A2: Peak fronting is typically a sign of column overload or a sample solvent issue.

  • Column Overload: Injecting too much sample mass for the given column dimensions will lead to a saturation of the stationary phase and cause the peak to front.

    • Solution: Reduce the injection volume or the concentration of your sample. For preparative work, you may need to scale up to a larger diameter column.

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the run, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent like DMSO must be used, keep the injection volume as small as possible.

Retention Time Variability

Q3: The retention time of my compound is shifting between runs. Why is this happening?

A3: Retention time instability is often linked to the HPLC system itself or to changes in the mobile phase over time.

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, you will see retention time drift.

    • Solution: Ensure your method includes a sufficient equilibration time at the end of the gradient. For a 30-minute gradient, an equilibration time of 5-10 minutes is recommended.

  • Mobile Phase Composition Changes: The composition of your mobile phase can change over time due to evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Performance: Inconsistent pump performance can lead to fluctuations in the mobile phase composition and flow rate, causing retention time shifts.

    • Solution: Regularly perform pump maintenance, including seal replacement and check valve cleaning.

Low Yield and Recovery

Q4: I am injecting a known amount of crude material, but my recovery of the purified compound is very low. Where is my compound going?

A4: Low recovery can be due to several factors, from sample precipitation to on-column degradation.

  • Sample Precipitation: Your compound may be precipitating on the column if the mobile phase composition becomes too aqueous during the gradient.

    • Solution: Ensure your sample is fully soluble in the initial mobile phase. You may need to adjust the starting percentage of the organic solvent in your gradient.

  • Irreversible Adsorption: Highly active sites on the column packing material can irreversibly bind to your compound.

    • Solution: Use a high-quality, well-maintained column. In some cases, a "sacrificial" injection of a similar compound can help to passivate active sites before injecting your valuable sample.

  • Compound Instability: Although less common for this specific molecule, some compounds can degrade under the acidic conditions of the mobile phase.

    • Solution: If degradation is suspected, you can try using a different acidic modifier or explore alternative purification techniques.

Troubleshooting Decision Tree

Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Issues cluster_yield Yield Issues start Problem Observed peak_tailing Peak Tailing start->peak_tailing Poor Symmetry peak_fronting Peak Fronting start->peak_fronting Poor Symmetry rt_shift Retention Time Shift start->rt_shift Inconsistent Elution low_recovery Low Recovery start->low_recovery Low Yield tailing_sol1 Increase Mobile Phase Acidity peak_tailing->tailing_sol1 tailing_sol2 Use High-Quality End-Capped Column peak_tailing->tailing_sol2 fronting_sol1 Reduce Sample Load peak_fronting->fronting_sol1 fronting_sol2 Match Sample Solvent to Mobile Phase peak_fronting->fronting_sol2 rt_shift_sol1 Increase Column Equilibration Time rt_shift->rt_shift_sol1 rt_shift_sol2 Prepare Fresh Mobile Phase rt_shift->rt_shift_sol2 rt_shift_sol3 Perform Pump Maintenance rt_shift->rt_shift_sol3 recovery_sol1 Adjust Initial Gradient Conditions low_recovery->recovery_sol1 recovery_sol2 Check Sample Solubility low_recovery->recovery_sol2

Figure 2: Troubleshooting Decision Tree for HPLC Purification.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to separate from this compound?

A1: The impurities will depend on the synthetic route used. However, common impurities in Suzuki or similar cross-coupling reactions used to synthesize bi-aryl compounds include:

  • Starting materials: Unreacted 3-chloro-4-fluorophenylboronic acid and 3-fluoro-4-bromobenzoic acid (or a similar precursor).

  • Homocoupling products: Dimerized starting materials.

  • Related isomers: Positional isomers formed during the coupling reaction.

Q2: Can I use methanol instead of acetonitrile as the organic solvent?

A2: Yes, methanol can be used as an alternative to acetonitrile. However, be aware of the following differences:

  • Viscosity: Methanol is more viscous than acetonitrile, which will result in higher backpressure.

  • Elution Strength: Acetonitrile is a stronger solvent for most reversed-phase separations, so you may need to adjust your gradient accordingly.

  • Selectivity: The choice of organic solvent can sometimes alter the elution order of closely related compounds.

Q3: How do I scale up my analytical method to a preparative scale?

A3: Scaling up a method requires careful consideration of several factors to maintain the separation quality.

  • Column Dimensions: The internal diameter of the preparative column will determine the loading capacity.

  • Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the column.

  • Injection Volume: The injection volume can be increased significantly, but a loading study should be performed to determine the maximum amount of sample that can be injected without compromising resolution.

Q4: Is it necessary to use a guard column?

A4: While not strictly necessary, using a guard column is highly recommended, especially for the purification of crude samples. A guard column is a small, disposable column that is placed before the main analytical or preparative column. It protects the more expensive main column from contamination and particulate matter, thereby extending its lifetime.

References

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Šatínský, D., Chocholouš, P., & Solich, P. (2015). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Journal of chromatographic science, 53(3), 414–420. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet wavelengths of benzoic acid in two phases. Retrieved from [Link]

  • Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • LCGC International. (2026, January 24). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). How do I determine loading capacity in reverse phase flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, April 30). Eco-Friendly Synthesis of Novel Fluorine Containing 1,3,4-Oxadiazoles as Antibacterial and Antifungal Agents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • Agilent Technologies. (2018, June 26). Making the Leap: Small Molecules to Biomolecules. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2012, November 7). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Identification of byproducts in 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-2026-01-A Topic: Identification of Byproducts in the Synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of complex biaryl compounds, specifically focusing on this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, yet it is not without its challenges.[1][2] The formation of closely related, and often difficult to separate, byproducts can lead to low yields, purification difficulties, and compromised final product purity.

This document provides a troubleshooting framework in a practical question-and-answer format to help you identify common byproducts encountered during this synthesis, understand their formation mechanisms, and implement effective analytical strategies for their characterization.

Primary Synthetic Pathway: Suzuki-Miyaura Coupling

The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. The core transformation involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester derivative) and an aryl halide in the presence of a base.[3]

Suzuki_Miyaura_Reaction cluster_conditions reactant1 3-Chloro-4-fluorophenylboronic acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant2 4-Bromo-3-fluorobenzoic acid plus + product This compound conditions->product cluster_reactants cluster_reactants cluster_reactants->conditions

Caption: The primary Suzuki-Miyaura pathway to the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and the crude LC-MS shows several peaks close to the product's retention time. What are the most likely byproducts?

A1: Low yield and multiple impurities are common issues stemming from several well-documented side reactions in Suzuki-Miyaura couplings. The most prevalent byproducts for this specific synthesis are:

  • Homocoupling Product of the Boronic Acid: 3,3'-Dichloro-4,4'-difluorobiphenyl. This arises from the coupling of two molecules of the 3-chloro-4-fluorophenylboronic acid.

  • Protodeboronation Product: 1-Chloro-2-fluorobenzene. This is formed when the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from a proton source (like water).[4]

  • Homocoupling Product of the Aryl Halide: 5,5'-Difluoro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This results from the coupling of two molecules of the 4-bromo-3-fluorobenzoic acid.

  • Unreacted Starting Materials: Residual 3-chloro-4-fluorophenylboronic acid and 4-bromo-3-fluorobenzoic acid.

These byproducts often have similar polarities to the desired product, making purification by column chromatography challenging.

Q2: I have a significant byproduct with a mass (m/z) corresponding to a dimer of my boronic acid starting material. How does this form?

A2: You are observing the homocoupling of the boronic acid. This is one of the most common side reactions in Suzuki couplings.[5][6] It is particularly favored under two conditions:

  • Presence of Oxygen: If the reaction is not properly degassed, oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate Pd(0).[6]

  • Use of Pd(II) Pre-catalysts: When using Pd(II) sources like Pd(OAc)₂, a portion of the catalyst can be reduced to Pd(0) via the homocoupling of two boronic acid molecules before the main catalytic cycle begins.[5]

Homocoupling_Mechanism Catalytic Cycle for Boronic Acid Homocoupling pd2 Pd(II) trans1 Ar-Pd(II)-X pd2->trans1 + Ar-B(OH)₂ trans2 Ar-Pd(II)-Ar trans1->trans2 + Ar-B(OH)₂ reduct Reductive Elimination trans2->reduct pd0 Pd(0) reduct->pd0 product Ar-Ar (Homocoupled Product) reduct->product pd0->pd2 O₂ (Oxidation)

Caption: Formation of homocoupled byproduct promoted by Pd(II).

Q3: My analysis shows the presence of 1-chloro-2-fluorobenzene. Where did my boronic acid group go?

A3: This is a classic case of protodeboronation , an undesirable side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This reaction consumes your boronic acid, reducing the overall yield of the desired cross-coupled product. The mechanism is sensitive to the reaction conditions:

  • Base and Water: The presence of a base and a proton source (like water) is known to facilitate this side reaction.[4][7]

  • Palladium-Catalyzed: Some palladium-phosphine complexes themselves can catalyze protodeboronation, especially with bulky electron-rich phosphine ligands.

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

Minimizing water content (where feasible for the specific catalyst system) and avoiding excessively high temperatures can help mitigate this issue.

Q4: Can the final hydrolysis step of a precursor introduce byproducts?

A4: Yes. If your synthesis starts with a precursor to the benzoic acid, such as a nitrile (-CN) or an ester (-COOR), the final hydrolysis step is critical.

  • Incomplete Hydrolysis: If the hydrolysis of a nitrile or ester precursor is incomplete, you will have the corresponding nitrile or ester of the final product as a major impurity.[8][9]

  • Amide Intermediate: Nitrile hydrolysis proceeds through an amide intermediate.[8] Harsh conditions can sometimes be required for full conversion to the carboxylic acid, and stopping the reaction prematurely will leave the amide as a byproduct.

Monitoring the hydrolysis step by TLC or LC-MS is crucial to ensure the reaction goes to completion.

Summary of Potential Byproducts

The following table summarizes the key byproducts, their structures, and expected molecular ion peaks in mass spectrometry analysis.

Byproduct NameStructure / FormulaMolecular Weight ( g/mol )Expected [M-H]⁻ Ion (m/z)
Homocoupling (Boronic Acid) C₁₂H₆Cl₂F₂ (3,3'-Dichloro-4,4'-difluorobiphenyl)259.08257.98
Protodeboronation C₆H₄ClF (1-Chloro-2-fluorobenzene)130.55N/A (Neutral)
Homocoupling (Aryl Halide) C₁₄H₈F₂O₄ (5,5'-Difluoro-[1,1'-biphenyl]-2,2'-dicarboxylic acid)294.21293.03
Incomplete Hydrolysis (from Nitrile) C₁₃H₆ClF₂N (4-(3-Chloro-4-fluorophenyl)-3-fluorobenzonitrile)263.65N/A
Amide Intermediate (from Nitrile Hydrolysis) C₁₃H₈ClF₂NO (4-(3-Chloro-4-fluorophenyl)-3-fluorobenzamide)281.66280.02

Experimental Protocols: Analytical Workflow for Identification

A systematic approach is required to identify unknown impurities. Do not rely on a single analytical technique.[10]

Analytical_Workflow Byproduct Identification Workflow start Crude Reaction Mixture tlc Step 1: TLC Analysis (Assess complexity, select solvent system) start->tlc lcms Step 2: LC-MS Analysis (Get retention times and mass data for all components) tlc->lcms decision Are byproducts identified by mass? lcms->decision isolate Step 3: Isolation (Preparative TLC or Column Chromatography) decision->isolate No / Ambiguous end_yes Identification Confirmed decision->end_yes Yes elucidate Step 4: Structural Elucidation (NMR, HRMS, IR) isolate->elucidate elucidate->end_yes end_no Further Investigation Required

Caption: A systematic workflow for byproduct identification.

Protocol 1: Initial Assessment via LC-MS
  • Sample Preparation: Dissolve a small amount (approx. 0.1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Injection: Inject 1-5 µL of the prepared sample into the LC-MS system.

  • LC Method: Use a standard reverse-phase C18 column with a gradient elution, typically starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid).

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., 100-500 m/z) in both positive and negative ion modes.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. Compare the observed m/z values with the calculated masses of the expected product and potential byproducts from the table above.

Protocol 2: Structural Elucidation via NMR

Once a byproduct is isolated and purified (>95% purity by LC-MS):

  • Sample Preparation: Dissolve 5-10 mg of the isolated compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectra:

    • ¹H NMR: Provides information on the number and environment of protons. Look for characteristic aromatic splitting patterns.

    • ¹⁹F NMR: Crucial for this synthesis. The number of signals, their chemical shifts, and coupling constants (J-values) will confirm the fluorine substitution pattern.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D NMR (COSY, HSQC/HMBC): Used to establish connectivity between protons and carbons to definitively piece together the molecular structure.

  • Interpretation: Compare the acquired spectra with the expected spectra for the hypothesized byproduct structures.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

  • Al-Zoubi, R. M. (2015). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Organic Process Research & Development. (2012). On Byproducts and Side Products. [Link]

  • Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ACS Publications. (2007). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Longdom Publishing. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?[Link]

  • ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

Sources

Technical Support Center: Stability Analysis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stability analysis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of this compound in solution and troubleshooting common stability challenges. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Overview of Compound Stability

This compound is a complex molecule with several functional groups that can influence its stability. The biphenyl core is relatively stable, but the carboxylic acid moiety and the halogen substituents introduce potential reactivity. Understanding the molecule's susceptibility to degradation by factors such as pH, light, heat, and oxidation is critical for accurate experimental results and for defining appropriate storage and handling conditions.[1]

Forced degradation, or stress testing, is an essential tool to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3] This process is fundamental for developing stability-indicating analytical methods, which are capable of distinguishing the intact active pharmaceutical ingredient (API) from any degradation products.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the parent compounds and related structures is provided below for quick reference.

PropertyValueSource
Molecular Formula C₁₃H₇Cl F₂O₂Inferred
Molecular Weight ~268.64 g/mol Inferred
Related Compound Melting Point 3-Chloro-4-fluorobenzoic acid: 136 °C[5]
Related Compound Melting Point 4-Chloro-3-fluorobenzoic acid: 173-176 °C[6]
Related Compound Melting Point 3-Fluorobenzoic acid: 122-124 °C[7]
Related Compound Solubility Slightly soluble in water; readily soluble in organic solvents like ethanol, ether, acetone.[7]

Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and issues encountered during the handling and analysis of this compound in solution.

Q1: What are the primary factors that can cause degradation of this compound in solution?

Answer: The degradation of this compound in solution is primarily influenced by four key factors, as recommended for evaluation by international guidelines.[2][8]

  • Hydrolysis (pH-Dependent Degradation): The carboxylic acid group's reactivity is pH-dependent.[9][10] While the ester bond is absent, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures can potentially promote decarboxylation or other hydrolytic reactions. The stability of the compound should be evaluated across a wide pH range.[2][11][12]

  • Oxidation: Aromatic compounds can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated byproducts or ring-opening under aggressive oxidative conditions.[13][14] Common sources of oxidative stress in the lab include dissolved oxygen, peroxide impurities in solvents (e.g., THF, ether), or the use of oxidizing agents.

  • Photodegradation: Aromatic systems, particularly those with halogen substituents, can be sensitive to light, especially UV radiation.[15] Photolytic reactions can lead to dehalogenation, dimerization, or other complex transformations. Photostability testing is a mandatory part of stress testing as per ICH Q1B guidelines.[2][16][17][18][19]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation reactions. It is crucial to determine the compound's thermal stability both in solid form and in solution to define appropriate storage and handling temperatures.[20]

Q2: I am seeing unexpected peaks in my HPLC analysis after storing my stock solution. What should I do?

Answer: The appearance of new peaks in your chromatogram is a clear indicator of degradation or contamination. A systematic approach is required to identify the root cause. The following workflow provides a logical troubleshooting process.

G Observation Observation: New/unexpected peaks in HPLC/LC-MS CheckPurity Action: Analyze a freshly prepared solution from the solid starting material. Observation->CheckPurity PurityOK Decision: Are new peaks still present? CheckPurity->PurityOK ContaminatedSolid Conclusion: Original solid material may be contaminated or degraded. Procure and test a new batch. PurityOK->ContaminatedSolid Yes InvestigateStorage Initiate Investigation of Solution Storage Conditions PurityOK->InvestigateStorage No CheckLight Question 1: Was the solution protected from light? (e.g., amber vials) InvestigateStorage->CheckLight CheckTemp Question 2: What was the storage temperature? Was it consistent? InvestigateStorage->CheckTemp CheckSolvent Question 3: What solvent was used? Was it high purity/peroxide-free? InvestigateStorage->CheckSolvent CheckpH Question 4: Was the solution buffered? What is the solution's final pH? InvestigateStorage->CheckpH Photodegradation Hypothesis: Photodegradation is likely. Action: Repeat storage in amber vial and compare. CheckLight->Photodegradation ThermalDegradation Hypothesis: Thermal degradation. Action: Store at a lower temperature (e.g., 4°C or -20°C) and re-test. CheckTemp->ThermalDegradation OxidativeDegradation Hypothesis: Oxidative degradation. Action: Prepare solution with sparged, antioxidant-stabilized, or fresh HPLC-grade solvent. CheckSolvent->OxidativeDegradation Hydrolysis Hypothesis: pH-mediated hydrolysis. Action: Prepare solution using a neutral buffer (e.g., pH 7 phosphate). CheckpH->Hydrolysis G Start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Stress Expose Aliquots to Parallel Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, RT & 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, RT & 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (60°C in solution & solid) Stress->Thermal Photo Photolytic (ICH Q1B conditions) Stress->Photo Sample Sample at Time Points (e.g., 0, 2, 6, 24, 48h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples (if required for analysis) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/PDA Method Neutralize->Analyze Evaluate Evaluate Results: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate

Caption: General experimental workflow for a forced degradation study.

Standard Conditions for Forced Degradation Studies

The following table outlines recommended starting conditions. These may need to be adjusted based on the observed stability of the molecule.

Stress ConditionProtocolRationale & Key Considerations
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).Evaluates stability in acidic environments. If no degradation occurs, a higher acid concentration (e.g., 1 M HCl) or temperature can be used. [21][22]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).Evaluates stability in alkaline environments. The carboxylate anion formed at high pH may have different stability profile. [21][22]
Oxidation Mix stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.Simulates oxidative stress. The halogenated aromatic rings may be susceptible. If no degradation, gentle heating can be applied. [22]
Thermal Degradation Incubate the solution and solid compound in a calibrated oven at an elevated temperature (e.g., 60-80 °C).Assesses the intrinsic thermal stability of the molecule. [22]
Photostability Expose the solution (in a chemically inert, transparent container) to a light source meeting ICH Q1B options (e.g., >1.2 million lux hours and >200 W h/m²). Include a dark control.Determines susceptibility to light-induced degradation. The dark control is essential to differentiate between photolytic and thermal degradation. [16][17][23]
Detailed Experimental Protocol: Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Sample: In a clean glass vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control by adding 1 mL of stock solution to 1 mL of purified water.

  • Incubation: Store both vials at 60 °C.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately before analysis, neutralize the aliquot from the stress sample by adding an equimolar amount of NaOH (e.g., add 100 µL of the sample to a vial containing 100 µL of 0.1 M NaOH). Dilute both stress and control samples to the same final concentration with mobile phase.

  • Analysis: Analyze by a validated stability-indicating HPLC method.

Q4: What is a suitable analytical method for monitoring the stability of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and reliable technique for stability testing. [24]It allows for the separation and quantification of the parent compound from its potential degradation products. [24]

  • Why HPLC? Its high resolving power can separate structurally similar compounds, which is crucial for accurately measuring the extent of degradation. A PDA detector is highly recommended as it provides spectral information, which helps in assessing peak purity and can give clues about the structure of the degradants.

  • Method Development: A stability-indicating method must be developed and validated. This involves demonstrating that the analytical procedure can accurately measure the decrease in the parent drug concentration and the increase in degradation products without interference. Samples from forced degradation studies are essential for this purpose. [4]* Coupling with Mass Spectrometry (LC-MS): For identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. [25]It provides the molecular weight of the degradants, which is a critical piece of information for elucidating degradation pathways.

Example Starting HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or PDA scan 200-400 nm)

  • Injection Volume: 10 µL

Note: This method is a starting point and must be optimized to ensure adequate separation of the parent peak from all potential degradation products and impurities.

References
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Zhengzhou Alfa Chemical Co.,Ltd. 3-Chloro-4-Fluorobenzoic Acid. [Link]

  • PubChem. 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]

  • Chemistry LibreTexts. (2022). Acidic and Basic Character of Carboxylic Acids. [Link]

  • Lough, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 124-131. [Link]

  • Eawag-BBD. 3-Fluorobenzoate Degradation Pathway. [Link]

  • ResearchGate. (2015). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]

  • Chemistry LibreTexts. (2022). Oxidation of Aromatic Compounds. [Link]

  • ResearchGate. (2014). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. [Link]

  • ResearchGate. (2018). Effect of system pH on partition coefficient (K) of carboxylic acids. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Jordi Labs. (2026). Hydrolytic Stress Stability Testing. [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Gibson, D. T., et al. (1968). Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry, 7(11), 3795-802. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Knackmuss, H. J., et al. (1987). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 53(10), 2503-2510. [Link]

  • Kumar, V., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 220-238. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Engesser, K. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Archives of Microbiology, 152(5), 505-510. [Link]

  • de Andrade, J., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(22), 5433. [Link]

  • Save My Exams. Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • Markovich, K. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Gibson, D. T., et al. (1970). Oxidative degradation of aromatic hydrocarbons by microorganisms. IV. Incorporation of oxygen-18 into benzene by Pseudomonas putida. Biochemistry, 9(7), 1626-1630. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • Juhasz, A. L., & Naidu, R. (2000). Bacterial Degradation of Aromatic Compounds. International Biodeterioration & Biodegradation, 46(4), 245-263. [Link]

  • Müh, F., et al. (2016). pH-Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. Biophysical Journal, 111(10), 2137-2149. [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. [Link]

  • Patel, Y., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4153-4159. [Link]

  • NCERT. BACKGROUND INFORMATION ABOUT INVESTIGATORY PROJECTS. [Link]

  • Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. [Link]

  • ACS Publications. (2023). Organic Letters Ahead of Print. [Link]

  • ResearchGate. (2016). Degradation pathway for 3-chlorobenzoic acid by. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • ChemBK. 3-Chloro-4-fluorobenzoic acid. [Link]

Sources

Technical Support Center: Crystallization of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this specific bi-phenyl carboxylic acid derivative. As a molecule with multiple functional groups capable of various intermolecular interactions—including hydrogen bonding, π–π stacking, and halogen bonding—its crystallization behavior can be complex. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve consistent and successful results.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is "oiling out" as an immiscible liquid upon cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of the solid form in that specific solvent environment. Essentially, you are creating a supersaturated liquid phase of your compound instead of a crystalline solid. This is common when the solution is too concentrated or cooled too quickly.

Causality & Solution:

  • Excessive Supersaturation: The driving force for crystallization is too high, leading to phase separation into a liquid before molecules have time to organize into a stable crystal lattice. The solution is to reduce the level of supersaturation.

    • Action: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to decrease the concentration.[1] Allow the solution to cool much more slowly.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, requiring very low temperatures to induce crystallization, which can promote oiling.

    • Action: Consider a solvent system where the compound's solubility is slightly lower. A binary solvent system can be highly effective. For instance, dissolve the compound in a "good" solvent like ethanol or acetone, and then slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like water or heptane) at an elevated temperature until turbidity is observed, then clarify with a drop of the good solvent before cooling.[2][]

Q2: I'm getting a solid, but it's an amorphous powder or a fine precipitate, not well-defined crystals. How can I promote crystalline growth?

A2: The formation of an amorphous solid or a microcrystalline powder indicates that nucleation is happening too rapidly and indiscriminately, a process often called "crashing out."[1] This rapid precipitation prevents the slow, ordered arrangement of molecules necessary for the growth of larger, higher-quality crystals.

Causality & Solution:

  • Rapid Cooling: Fast cooling quickly increases supersaturation, leading to a burst of nucleation events.

    • Action: Slow down the cooling process significantly. After dissolving your compound in the minimum amount of hot solvent, insulate the flask (e.g., by placing it in a Dewar flask or a beaker filled with vermiculite) to ensure gradual cooling over several hours or even days.[4] This minimizes the number of nucleation sites and allows existing crystals to grow larger.

  • High Supersaturation: Similar to the cause of oiling out, an overly concentrated solution will favor rapid precipitation over slow crystal growth.

    • Action: Re-dissolve the solid in more solvent to create a less concentrated solution.[1] While this may slightly reduce the overall yield, it dramatically improves crystal quality.

  • Lack of Nucleation Control: Spontaneous nucleation is often chaotic.

    • Action: Implement seeding . Introduce a tiny amount of pre-existing, high-quality crystals of this compound into the solution just as it reaches the point of supersaturation. These seed crystals provide a template for orderly growth, bypassing the need for spontaneous nucleation.[5][6] This is one of the most powerful techniques for controlling crystallization.

Q3: The crystallization process works, but my final yield is very low. How can I maximize recovery without sacrificing purity?

A3: Low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after the initial crystallization period.

Causality & Solution:

  • Incomplete Crystallization: The final cooling temperature may not be low enough to maximize precipitation.

    • Action: Once the flask has cooled to room temperature and crystal growth appears to have stopped, place the sealed flask in a colder environment, such as a refrigerator (4°C) or freezer (-20°C), for several hours. This will further decrease the compound's solubility and encourage more of it to crystallize out of solution.

  • Excess Solvent: While using more solvent can improve crystal quality, using too much will inevitably lead to a lower yield.

    • Action: Perform a careful optimization. Start by dissolving your compound in a minimal amount of boiling solvent to create a saturated solution.[7] If quality issues arise, add solvent in small, measured increments (e.g., 1-2 mL at a time) in subsequent experiments to find the optimal balance between crystal quality and yield.

  • Solvent Choice: The ideal solvent should exhibit a large solubility difference between its boiling point and room temperature (or lower).[7][8]

    • Action: If your current solvent has a relatively flat solubility curve, screen for alternatives. Refer to the solvent screening protocol below. A good solvent will dissolve the compound completely when hot but very poorly when cold.

Q4: I suspect I am getting different crystal forms (polymorphs) in different batches. How can I ensure I am consistently producing the same form?

A4: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical concern in pharmaceutical development, as different polymorphs can have different physical properties like solubility and stability.[9][10] Controlling polymorphism requires rigorous control over crystallization conditions.

Causality & Solution:

  • Process Variability: Minor changes in solvent, cooling rate, agitation, or temperature can favor the nucleation of different polymorphs.[11] The most stable polymorph is often desired, but metastable forms can sometimes appear.

    • Action: Standardize your crystallization protocol meticulously. Use the same solvent system, concentration, cooling profile, and stirring rate for every batch.

  • Uncontrolled Nucleation: The first form to nucleate may not be the most stable one.

    • Action: Seeding is the most effective method to control polymorphism. [] By seeding with the desired polymorph, you provide a template that directs the crystallization towards that specific form. Ensure your seed crystals are of the pure, desired polymorph.

  • Solvent Effects: The solvent can influence which polymorph is favored. Some solvents may form solvates (crystals containing solvent molecules), which are a type of pseudopolymorph.

    • Action: Characterize the solid form obtained from different solvents using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[11][12] Once you identify a solvent system that reliably produces the desired form, use it exclusively.

Frequently Asked Questions (FAQs)
Q: How do I systematically choose the right solvent for crystallization?

A: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[7] A systematic approach involves screening a range of solvents with varying polarities.

  • Step 1: Small-Scale Solubility Tests. Place a small amount of your compound (e.g., 10-20 mg) in several test tubes. Add a small volume (e.g., 0.5 mL) of different solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane) to each tube.

  • Step 2: Observe at Room Temperature. If the compound dissolves immediately, the solvent is too good and will likely give a poor yield.[7]

  • Step 3: Heat the Remaining Samples. For solvents that did not dissolve the compound at room temperature, gently heat them to their boiling point. If the compound dissolves, you have a potential candidate.

  • Step 4: Cool the Promising Candidates. Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. The best solvents will show significant crystal formation upon cooling.

  • Step 5: Consider Binary Solvents. If no single solvent is ideal, try binary systems (a "good" solvent paired with a miscible "anti-solvent").[13][14]

Q: What is the impact of impurities on the crystallization of my compound?

A: Impurities can have a significant and often detrimental effect on crystallization.[15][16] They can:

  • Inhibit Nucleation: Some impurities can interact with your compound in solution, increasing the energy barrier for nucleation and widening the metastable zone. This can make crystallization difficult to initiate.[15]

  • Alter Crystal Habit: Impurities can adsorb onto specific faces of a growing crystal, slowing or stopping growth on that face and leading to changes in crystal shape (e.g., needles instead of plates).

  • Reduce Purity: If an impurity is structurally similar to your compound, it can become incorporated into the crystal lattice, reducing the purity of your final product.[16][17]

Q: How critical is the cooling rate, and what is the "metastable zone"?

A: The cooling rate is a critical parameter. The "metastable zone" is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing crystals (like seeds) can occur.[18]

  • Fast Cooling: A rapid temperature drop will quickly pass through the metastable zone, leading to uncontrolled, spontaneous nucleation and the formation of many small, often impure crystals.

  • Slow Cooling: A slow, controlled cooling rate keeps the solution within the metastable zone for a longer period.[4] This allows molecules to add to the seed crystals in an orderly fashion, resulting in larger, higher-purity crystals.

Physicochemical Data of Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56133 - 135[19][20]
3-Fluorobenzoic acidC₇H₅FO₂140.11123[21]
4-Chloro-3-fluorobenzoic acidC₇H₄ClFO₂174.55Not specified, but properties available[22]
Experimental Protocols & Visualizations
Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Start: Dissolve Compound in Hot Solvent & Cool check_outcome Observe Outcome start->check_outcome oiling_out Problem: Oiling Out check_outcome->oiling_out Liquid Layer? amorphous Problem: Amorphous Solid check_outcome->amorphous Fine Powder? low_yield Problem: Low Yield check_outcome->low_yield Clear Solution? success Success: Good Crystals check_outcome->success Crystals Formed? solution_oil Solution: 1. Re-heat & Add More Solvent 2. Cool Slower 3. Change Solvent System oiling_out->solution_oil solution_amorphous Solution: 1. Slow Down Cooling Rate 2. Use Seeding 3. Use Less Concentrated Solution amorphous->solution_amorphous solution_yield Solution: 1. Cool to Lower Temperature 2. Reduce Solvent Volume 3. Optimize Solvent Choice low_yield->solution_yield solution_oil->start Retry solution_amorphous->start Retry solution_yield->start Retry

Caption: A decision-making flowchart for troubleshooting crystallization.

Protocol 1: Systematic Solvent Screening

This protocol provides a step-by-step method for identifying a suitable crystallization solvent.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Binary Solvent System (if needed) A 1. Place ~15mg of compound in 6-8 vials B 2. Add 0.5mL of a different solvent to each vial A->B C 3. Vortex at Room Temp. Identify solvents where it is insoluble. B->C D 4. Heat insoluble samples to boiling. C->D E 5. Identify solvents that dissolve the compound when hot. D->E F 6. Cool promising solutions to 0-5°C. E->F G 7. Select solvent with high crystal recovery. F->G H 8. Dissolve compound in a 'good' solvent (e.g., Acetone). G->H If no single solvent is ideal I 9. Heat solution and add a miscible 'anti-solvent' (e.g., Heptane) dropwise until cloudy. H->I J 10. Add 1-2 drops of 'good' solvent to clarify. I->J K 11. Cool slowly to induce crystallization. J->K

Caption: Workflow for selecting an optimal crystallization solvent system.

Protocol 2: Cooling Crystallization with Seeding
  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent (or solvent system). Heat the mixture with stirring until the solid is completely dissolved. Ensure you are using the minimum amount of solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to begin cooling slowly.

  • Seeding: When the solution is just below the boiling point (or has cooled slightly and is approaching saturation), add a very small quantity of pure seed crystals. An amount barely visible on the tip of a spatula is sufficient.

  • Crystal Growth: Allow the flask to cool undisturbed to room temperature. To promote slow cooling, you can insulate the flask.[4] Do not agitate the flask, as this can cause excessive secondary nucleation.

  • Maturation: Once the flask has reached room temperature and crystal growth appears complete, you may place it in an ice bath or refrigerator for 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

References
  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Spherical Crystallization of Benzoic acid in different solvents. Diva-portal.org. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications. [Link]

  • Cooling/Freezing Crystallization. Myande. [Link]

  • Cooling Crystallization Technology. Cool Separations. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2. PubChem. [Link]

  • 3-Fluorobenzoic acid. Wikipedia. [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding. ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredient: Polymorphism. GBMSA. [Link]

  • Cocrystallization of Progesterone with Benzoic Acid and Its Derivatives. ACS Publications. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • (PDF) Seeding in Crystallisation. ResearchGate. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Co-crystals and salts formed from 4-fluorobenzoic acid and heteroaromatic nitrogenous bases. ResearchGate. [Link]

  • Seeding. Hampton Research. [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. NIH National Center for Biotechnology Information. [Link]

  • Polymorphism control of active pharmaceutical ingredients. Semantic Scholar. [Link]

  • Solvent Selection for API Crystallization. APC. [Link]

  • Custom Cooling Crystallizers. Roben, Mfg, Inc. [Link]

  • Crystal-seeding. Diamond Light Source. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Polymorphism of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Seeding Techniques. Oxford Academic. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • How Does Seeding Help Crystallization? YouTube. [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid and its derivatives. This class of biaryl compounds holds significant interest in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development. The predominant synthetic route is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This document is structured to address common challenges encountered during this synthesis, offering troubleshooting advice and answers to frequently asked questions to optimize reaction outcomes.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of (3-chloro-4-fluorophenyl)boronic acid with a suitable 3-fluoro-4-halobenzoic acid derivative (e.g., methyl 4-bromo-3-fluorobenzoate), followed by ester hydrolysis.

General Reaction Scheme: Reactant A: A 3-fluoro-4-halobenzoic acid or its ester derivative (X = Br, I, OTf). Reactant B: (3-Chloro-4-fluorophenyl)boronic acid or a corresponding boronate ester.

The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the crucial transmetalation step.[1][3]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental issues in a question-and-answer format, providing diagnostic steps and corrective actions.

Issue 1: Low or No Product Yield

"My reaction has resulted in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?"

A low or zero yield in a Suzuki-Miyaura coupling can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction parameters. A systematic investigation is key to identifying the root cause.

Potential Cause & Diagnostic Checks:

  • Inactive Catalyst System:

    • Palladium Source: Is the palladium precatalyst old or improperly stored? Pd(PPh₃)₄, for instance, is sensitive to air and light. Consider using a more stable precatalyst like Pd(dppf)Cl₂ or a pre-formed Pd(0) source.

    • Ligand Degradation: Phosphine ligands are prone to oxidation.[4] Ensure ligands are handled under an inert atmosphere. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity, especially for less reactive aryl chlorides.[1][2]

    • Insufficient Catalyst Loading: While typically low (0.5-5 mol%), the catalyst loading might be insufficient for challenging substrates. Try incrementally increasing the catalyst loading.

  • Ineffective Base:

    • Causality: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][3]

    • Troubleshooting:

      • The choice of base is often solvent-dependent.[5] For instance, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in aqueous solvent mixtures (e.g., dioxane/water, toluene/water).

      • Organic bases like triethylamine (TEA) can be effective but may also act as a reducing agent, leading to palladium black formation.

      • If your starting materials are base-sensitive, a milder base like KF may be a suitable alternative.[3]

  • Reagent Instability or Low Reactivity:

    • Protodeborylation: Boronic acids can undergo protodeborylation (cleavage of the C-B bond by a proton source), especially under acidic conditions or prolonged heating.[4] Confirm the purity of your boronic acid via NMR before use. Using boronate esters, such as pinacol esters, can enhance stability.[4]

    • Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor, following the general trend: I > OTf > Br >> Cl.[1][5] If you are using an aryl chloride, a more active catalyst system (e.g., one with a highly active ligand like SPhos or XPhos) is often required for efficient oxidative addition, which is the rate-determining step.[2][5]

  • Suboptimal Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that solvents are properly degassed.

    • Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-100 °C), excessive heat can lead to catalyst decomposition and side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. An optimization screen for temperature is recommended.

Issue 2: Presence of Significant Impurities and Side Products

"My crude product analysis (TLC, LC-MS, NMR) shows multiple spots/peaks besides my desired product. What are these impurities and how can I minimize their formation?"

The formation of byproducts is a common challenge. Understanding the underlying side reactions is the first step toward their mitigation.

Common Side Reactions & Mitigation Strategies:

Side Reaction Description Mitigation Strategy
Homocoupling Dimerization of the boronic acid (Ar-B(OH)₂ → Ar-Ar) or the aryl halide.This is often promoted by the presence of oxygen. Ensure rigorous deoxygenation of the reaction mixture. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes suppress aryl halide homocoupling.
Protodeborylation The boronic acid reacts with a proton source (e.g., water) to form an arene (Ar-H).Use anhydrous solvents if possible, although some water is often beneficial.[4] Minimize reaction time and avoid excessively high temperatures. Using more stable boronate esters can also prevent this.[4]
Dehalogenation The aryl halide is reduced to the corresponding arene (Ar-X → Ar-H).This can occur if a hydride source is present.[4] Some bases or solvents (like alcohols) can act as hydride donors at high temperatures.[4] Choosing a non-reducing base and solvent system can help.
Issue 3: Difficulty in Product Purification

"I am finding it challenging to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?"

The acidic nature of the target compound can be leveraged for an efficient purification workflow.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Acid-Base Extraction:

    • Combine the organic layers and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The target benzoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like homocoupled byproducts) in the organic phase.

    • Separate the aqueous layer and wash it once with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.[6] The desired product, this compound, will precipitate out as a solid.

  • Final Purification:

    • Collect the solid product by filtration.[6]

    • If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is often effective.

    • Alternatively, silica gel column chromatography can be used, typically with a mobile phase containing a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst and ligand combination for coupling with an aryl chloride? A1: Aryl chlorides are less reactive than bromides or iodides.[2] Therefore, a more robust catalyst system is required. Systems employing bulky, electron-rich phosphine ligands like Buchwald's ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for these challenging couplings.[2]

  • Q2: How does the choice of base impact the reaction? A2: The base plays a crucial role in activating the boronic acid for transmetalation.[1] Stronger bases (e.g., K₃PO₄, Cs₂CO₃) can accelerate the reaction but may not be compatible with base-sensitive functional groups. Weaker bases like K₂CO₃ or NaHCO₃ are often sufficient and offer broader functional group tolerance. The solubility of the base in the chosen solvent system is also a key consideration.

  • Q3: Is water necessary for the Suzuki-Miyaura reaction? A3: While not always strictly required, the presence of a small amount of water is often beneficial, particularly when using inorganic bases. Water can help dissolve the base and facilitate the formation of the active boronate species. However, excess water can promote protodeborylation.[4] Typically, a solvent system like dioxane/water or toluene/ethanol/water provides a good balance.

  • Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used by taking small aliquots from the reaction mixture at regular intervals.

Visualizations and Protocols

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln L1 Oxidative Addition A->L1 B Ar-Pd(II)(X)Ln L2 Base Activation B->L2 C Ar-Pd(II)(OR')Ln L3 Transmetalation C->L3 D Ar-Pd(II)(Ar')Ln L4 Reductive Elimination D->L4 L1->B Ar-X L2->C Base (e.g., OH⁻) L3->D Ar'-B(OH)₂ L4->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Add Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas (Ar/N₂) solvent->inert heat Heat to Optimized Temp. inert->heat quench Cool & Quench heat->quench extract Acid-Base Extraction quench->extract precipitate Acidify & Precipitate extract->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Product filtrate->dry nmr NMR dry->nmr ms Mass Spec dry->ms hplc HPLC dry->hplc

Caption: A typical experimental workflow for synthesis and purification.

Optimized Protocol: Synthesis of this compound

Disclaimer: This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate derivatives. All work should be performed in a well-ventilated fume hood.

Materials:

  • Methyl 4-bromo-3-fluorobenzoate

  • (3-Chloro-4-fluorophenyl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

Procedure:

Part 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add methyl 4-bromo-3-fluorobenzoate (1.0 equiv), (3-chloro-4-fluorophenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via cannula.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate.

Part 2: Ester Hydrolysis

  • Dissolve the crude ester in a mixture of THF and water (3:1).

  • Add LiOH (3.0 equiv) and stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • A white precipitate of this compound will form. Stir in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Google Patents. (2022).
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

Sources

How to minimize impurities during 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, control, and minimization of process-related impurities. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and ensure the highest purity of your target compound.

Section 1: The Synthetic Blueprint: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biaryl backbone of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1]

The primary synthetic disconnection involves coupling 4-Bromo-3-fluorobenzoic acid (1) with (3-Chloro-4-fluorophenyl)boronic acid (2) .

Suzuki Coupling Reaction cluster_conditions Conditions Reactant1 4-Bromo-3-fluorobenzoic acid (1) Reaction + Reactant1->Reaction Reactant2 (3-Chloro-4-fluorophenyl)boronic acid (2) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2 / SPhos) Base Base (e.g., K3PO4) Solvent Solvent (e.g., Dioxane/H2O) Product This compound Reaction->Product Pd(0), Base, Heat Impurity_Formation Key Side Reaction Pathways cluster_homo Homocoupling cluster_dehalo Dehalogenation cluster_proto Protodeborylation O2 O2 ArBOH2 Ar'B(OH)2 Homocoupling_Product Ar'-Ar' (Impurity A) ArBOH2->Homocoupling_Product Oxidative Dimerization Hydride Hydride Source (e.g., solvent, base) Pd_Cycle Pd_Cycle Hydride->Pd_Cycle Forms Pd-H Dehalogenation_Product Ar-H (Impurity C) Pd_Cycle->Dehalogenation_Product Reductive Elimination Proton Proton Source (H2O, Acid) ArBOH2_2 Ar'B(OH)2 Proton->ArBOH2_2 C-B Cleavage Protodeborylation_Product Ar'-H (Impurity D)

Caption: Origins of common reaction impurities.

Q4: What is protodeborylation and how can I avoid it?

A4: Protodeborylation is the undesired cleavage of the carbon-boron bond in the boronic acid, which is replaced by a proton from a source like water or residual acid. [2]This side reaction consumes your nucleophilic coupling partner, reducing yield and leaving behind 1-Chloro-2-fluorobenzene (Impurity D). It can be accelerated by excessively high temperatures or prolonged reaction times. Using a well-dried solvent and ensuring the base is strong enough to facilitate the catalytic cycle efficiently can minimize this pathway.

Section 3: Troubleshooting Guide - Proactive Impurity Minimization

This section provides actionable protocols and experimental choices to suppress the formation of the impurities discussed above.

Q1: How do I properly set up the reaction to minimize oxygen and prevent homocoupling?

A1: Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling of the boronic acid.

Protocol: Degassing and Inert Atmosphere Setup

  • Assemble Glassware: Assemble your reaction flask, condenser, and addition funnels. Ensure all joints are well-greased and sealed.

  • Flame/Oven Dry: Flame-dry the glassware under vacuum or oven-dry it overnight at >120 °C to remove adsorbed water and oxygen.

  • Charge Solids: Add the solid reagents (4-Bromo-3-fluorobenzoic acid, (3-Chloro-4-fluorophenyl)boronic acid, base, and palladium catalyst/ligand) to the cooled flask.

  • Inert Gas Purge: Seal the flask and subject it to 3-5 cycles of evacuating the atmosphere with a vacuum pump and backfilling with an inert gas (high-purity Argon or Nitrogen).

  • Solvent Degassing: The solvent/water mixture must be degassed separately. The most effective method is "freeze-pump-thaw."

    • Freeze the solvent mixture in a flask using liquid nitrogen.

    • Apply a high vacuum for 5-10 minutes.

    • Close the flask to the vacuum and thaw the solvent. You will see bubbles of dissolved gas being released.

    • Repeat this cycle 3-4 times for maximum effect.

    • Alternatively, sparging the solvent with a vigorous stream of inert gas via a long needle for 30-60 minutes is also effective.

  • Transfer and React: Transfer the degassed solvent to the reaction flask via a cannula under a positive pressure of inert gas. Maintain a gentle positive pressure of inert gas throughout the reaction.

Q2: Which catalyst, ligand, and base combination is best for this specific coupling?

A2: The choice of reaction parameters is critical. Electron-rich, bulky phosphine ligands are often highly effective for cross-coupling reactions, even with challenging substrates. [3]

Parameter Recommendation Rationale / Causality
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ These are common, reliable Pd(0) precursors. Pd₂(dba)₃ can sometimes give more consistent results as it is already in the Pd(0) state. [2]
Ligand SPhos, RuPhos, or XPhos These are bulky, electron-rich Buchwald phosphine ligands known to promote fast oxidative addition and reductive elimination, which outcompetes side reactions. They are particularly effective for coupling aryl chlorides and bromides. [3]
Base K₃PO₄ or K₂CO₃ Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often superior as it is a stronger base and can accelerate the transmetalation step. Avoid amine bases which can act as hydride sources. [2]

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Aprotic organic solvents are preferred to minimize dehalogenation. A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle. [2]|

Q3: My reaction is complete, but purification is difficult. How can I remove neutral impurities like homocoupling products?

A3: The acidic nature of your product is the key to a highly effective purification strategy. An acid-base extractive workup will efficiently separate the desired carboxylic acid from neutral impurities.

Protocol: Acid-Base Extractive Workup

  • Quench and Dilute: After cooling the reaction to room temperature, quench it by adding water. Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Basify and Extract: Transfer the mixture to a separatory funnel. Add a 1M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH > 10). Your product, this compound, will deprotonate to its carboxylate salt and dissolve in the aqueous layer.

  • Separate Layers: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Back-Extract: Extract the organic layer one or two more times with the basic solution to ensure complete recovery of the product.

  • Wash Organic Layer (Optional): The combined organic layers, which now contain the neutral impurities (homocoupling products, protodeborylation product), can be washed with brine, dried, and concentrated to isolate and analyze the impurity profile.

  • Acidify and Precipitate: Combine all the aqueous extracts in a beaker and cool in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the pH is strongly acidic (pH < 2). Your pure product will precipitate out as a solid.

  • Isolate Product: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry: Dry the purified solid under vacuum to a constant weight.

Purification_Workflow Start Crude Reaction Mixture (Product + Impurities) Add_Base Add aq. NaOH / Na2CO3 Partition with EtOAc Start->Add_Base Separation Separatory Funnel Add_Base->Separation Organic_Phase Organic Layer (Neutral Impurities: Homocoupling, etc.) Separation->Organic_Phase Discard or Analyze Aqueous_Phase Aqueous Layer (Product as Carboxylate Salt) Separation->Aqueous_Phase Acidify Acidify with HCl (pH < 2) Aqueous_Phase->Acidify Filter Vacuum Filtration Acidify->Filter Pure_Product Pure Crystalline Product Filter->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Section 4: Analytical Characterization

Proactive monitoring and final quality control are essential. High-Performance Liquid Chromatography (HPLC) is the primary tool for this. [4] Q1: What is a good starting point for an HPLC method to monitor my reaction?

A1: A reverse-phase HPLC method is ideal for separating the starting materials, product, and non-polar impurities.

ParameterTypical Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temp. 30 °C

This method should be optimized and validated for your specific system and impurity profile.

Q2: How can I confirm the identity of an unknown peak?

A2: If you observe a significant, unknown impurity, further characterization is necessary.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will provide the molecular weight of the impurity, which is a powerful clue to its identity. [5]* Isolation and NMR: If the impurity level is high enough, it can be isolated using preparative HPLC or chromatography. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will allow for full structural elucidation. [4][5]* Synthesis of Standards: The ultimate confirmation comes from independently synthesizing the suspected impurity and confirming that its retention time and spectral data match the unknown peak in your reaction mixture. [6] By applying these principles of mechanistic understanding, proactive process control, and robust analytical science, you can consistently minimize impurities and achieve high-purity this compound for your research and development needs.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • Jiangsu Flag Chem Ind. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Song, C., & Schobert, H. H. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 433–441. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Zhang, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... Retrieved from [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Common Conditions. (n.d.). Nitrile to Acid. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the potential degradation pathways of this molecule. The information herein is designed to help you anticipate challenges, design robust experiments, and interpret your stability data with confidence.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most likely degradation pathways for this compound under forced degradation conditions?

    • Which parts of the molecule are most susceptible to degradation?

    • What are the expected degradation products?

    • How can I set up a forced degradation study for this compound?

  • Troubleshooting Guide

    • Issue: I am not seeing any degradation under my stress conditions.

    • Issue: I am observing unexpected peaks in my chromatogram.

    • Issue: My mass balance is not within the acceptable range (90-110%).

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study (Acidic, Basic, Oxidative, Photolytic, and Thermal Stress)

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

Based on the structure of this compound, which combines a biphenyl core with halogen substitutions and a carboxylic acid group, we can anticipate several potential degradation pathways under standard forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress)[1][2].

  • Hydrolytic Degradation: The molecule is generally expected to be stable against hydrolysis due to the strong carbon-halogen and carbon-carbon bonds. However, under extreme pH and temperature, some degradation may occur, potentially initiated by nucleophilic attack on the aromatic rings, although this is less likely.

  • Oxidative Degradation: The biphenyl structure and the electron-rich aromatic rings are susceptible to oxidation. The most probable pathway involves the formation of hydroxylated species, leading to catechols and subsequent ring-opening products. The presence of an electron-withdrawing carboxylic acid group might slightly decrease the susceptibility to oxidation.

  • Photolytic Degradation: Halogenated aromatic compounds are known to undergo photodegradation[3]. The primary pathway is likely to be homolytic cleavage of the carbon-halogen bonds, particularly the C-Cl bond, which is weaker than the C-F bond. This would generate radical intermediates that can lead to a variety of degradation products. Photochemical defluorination has also been observed in related compounds[4].

  • Thermal Degradation: The molecule is expected to be relatively thermally stable. Degradation at high temperatures would likely involve decarboxylation of the benzoic acid moiety as a primary pathway.

Below is a diagram illustrating the potential initial steps of degradation.

G cluster_0 Potential Degradation Pathways A 4-(3-Chloro-4-fluorophenyl)- 3-fluorobenzoic acid B Hydroxylated Intermediates (Oxidation) A->B [O] C Dehalogenated Products (Photolysis) A->C D Decarboxylated Product (Thermal Stress) A->D Δ E Ring-Opened Products (Advanced Oxidation) B->E [O]

Caption: Potential initial degradation pathways for this compound.

Q2: Which parts of the molecule are most susceptible to degradation?

The susceptibility of different parts of the molecule varies depending on the stress condition:

  • The Carbon-Chlorine Bond: This is a likely point of initial attack during photolysis due to its lower bond energy compared to the carbon-fluorine bonds.

  • The Aromatic Rings: These are susceptible to oxidative attack, leading to the formation of phenols and catechols. Microbial degradation of similar fluorinated aromatic compounds often proceeds via hydroxylation of the aromatic ring[5][6].

  • The Carboxylic Acid Group: This group is the most likely site for initial degradation under thermal stress , leading to decarboxylation.

  • The Biphenyl Linkage: While relatively stable, this bond could potentially be cleaved under harsh oxidative or photolytic conditions.

Q3: What are the expected degradation products?

Identifying the exact degradation products requires experimental data. However, based on the predicted pathways, you should be looking for the following types of compounds using techniques like LC-MS:

Stress Condition Potential Degradation Product Type Rationale
Oxidation Hydroxylated derivatives (e.g., catechols)Attack on the electron-rich aromatic rings.
Ring-opened productsFurther oxidation of catechol intermediates.
Photolysis Dechlorinated or defluorinated analogsCleavage of carbon-halogen bonds[4].
Biphenyl derivatives with hydroxyl groupsReaction of radical intermediates with water or oxygen.
Thermal 3-Chloro-4-fluoro-3'-fluorobiphenylLoss of the carboxylic acid group (decarboxylation).
Acid/Base Hydrolysis Generally stableThe molecule lacks readily hydrolyzable functional groups.
Q4: How can I set up a forced degradation study for this compound?

A well-designed forced degradation study should expose the compound to a range of stress conditions to generate a degradation profile[1][7]. A typical setup is outlined in the experimental protocol section below. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Troubleshooting Guide

Issue: I am not seeing any degradation under my stress conditions.
  • Plausible Cause 1: Insufficient Stress. The compound may be highly stable. Halogenated aromatic compounds are known for their stability[3].

    • Solution: Increase the intensity or duration of the stress. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure to UV light. Refer to ICH guidelines for typical stress conditions[2].

  • Plausible Cause 2: Poor Solubility. If the compound is not fully dissolved in the stress medium, the degradation rate will be significantly reduced.

    • Solution: Ensure complete dissolution. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.

Issue: I am observing unexpected peaks in my chromatogram.
  • Plausible Cause 1: Impurities in the Starting Material. The peaks may have been present in the initial sample.

    • Solution: Always run a chromatogram of the unstressed sample as a control.

  • Plausible Cause 2: Interaction with Excipients or Container. If you are studying a formulated product, the excipients may be degrading or reacting with the active ingredient.

    • Solution: Analyze a placebo sample under the same stress conditions. Also, ensure that the container material is inert.

  • Plausible Cause 3: Formation of Secondary Degradation Products. An initial degradation product may itself be unstable and degrade further.

    • Solution: Analyze samples at multiple time points to track the appearance and disappearance of peaks. This can help in elucidating the degradation pathway.

Issue: My mass balance is not within the acceptable range (90-110%).
  • Plausible Cause 1: Co-elution of Peaks. A degradation product may be co-eluting with the parent peak or another degradant.

    • Solution: Optimize your chromatographic method. Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve resolution. A photodiode array (PDA) detector can help assess peak purity.

  • Plausible Cause 2: Degradation Products are Not Detected. The degradation products may not have a chromophore and are therefore not detected by a UV detector.

    • Solution: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.

  • Plausible Cause 3: Volatile Degradants. Some degradation products, such as the decarboxylated product, may be more volatile than the parent compound and could be lost during sample preparation.

    • Solution: Minimize sample heating and evaporation steps. Use a headspace GC-MS if volatile degradants are suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acidic, Basic, Oxidative, Photolytic, and Thermal Stress)

This protocol provides a general framework. You may need to adjust concentrations, temperatures, and time points based on the observed stability of your specific compound.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time points, withdraw aliquots from both the exposed and control samples and dilute.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute to the target concentration.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with both PDA and MS detection to identify and characterize the degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Determine the mass balance.

  • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns from the MS data.

Below is a workflow diagram for the forced degradation study.

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Photo Photolysis (ICH Q1B) Start->Photo Thermal Thermal Stress (Solid, 80°C) Start->Thermal Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis End Evaluate Data (Degradation %, Mass Balance) Analysis->End

Caption: Workflow for a forced degradation study.

References

  • Chem-Impex. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorobenzoic acid by a Pseudomonas sp. Canadian Journal of Microbiology, 17(8), 1015-1023.
  • Google Patents. (n.d.). Novel fluorobenzophenones and fluorobenzoic acid fluorophenylester.
  • Sravani, S., et al. (2017). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms.
  • Engesser, K. H., & Schulte, P. (1989). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. FEMS Microbiology Letters, 60(2), 143-147.
  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
  • Yildiz, G., et al. (2012). Thermal Stability and Photochromic Properties of a Fluorinated Indolylfulgimide in a Protic and Aprotic Solvent.
  • Murphy, C. D. (2007). Fluorophenol oxidation by a fungal chloroperoxidase. Biotechnology Letters, 29(1), 45-49.
  • MDPI. (2023). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
  • Google Patents. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Cheméo. (n.d.). 3-Chloro-4-fluorobenzoic acid. Retrieved from [Link]

  • Eawag. (2006). 3-Fluorobenzoate Degradation Pathway. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 148-154.
  • ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Retrieved from [Link]

Sources

Challenges in the scale-up production of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key biaryl intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Overview of Synthetic Strategy

The most common and industrially scalable approach to constructing the biaryl backbone of this compound is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the coupling of an aryl halide with an arylboronic acid or ester. An alternative, though often more challenging route on scale, involves Grignard reagent formation followed by carboxylation.[3][4]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Pathway

The Suzuki coupling is a powerful C-C bond-forming reaction, but its scale-up for sterically hindered substrates can be challenging.[5][6]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)-X-L_n ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd_complex Ar-Pd(II)-Ar'-L_n transmetal->biaryl_pd_complex red_elim Reductive Elimination biaryl_pd_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product boronic Ar'-B(OR)₂ boronic->transmetal + Ar'-B(OR)₂ + Base base Base base->transmetal aryl_halide Ar-X aryl_halide->ox_add

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Question 1: My Suzuki coupling reaction has stalled or shows low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue, especially during scale-up. The root cause often lies in one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Cause A: Catalyst Deactivation

    • Why it happens: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium oxides. Furthermore, sterically hindered substrates can lead to slow reductive elimination, causing the catalyst to reside longer in the Pd(II) state where side reactions or decomposition can occur.[6]

    • Troubleshooting Steps:

      • Ensure Rigorous Inert Atmosphere: On a lab scale, this means thorough degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintaining a positive pressure of inert gas throughout the reaction.[1] During scale-up, ensure the reactor is properly purged and leak-tested.

      • Ligand Selection: For hindered couplings, standard ligands like PPh₃ may be insufficient. Consider more electron-rich and bulky biaryl monophosphine ligands which can accelerate both oxidative addition and reductive elimination, stabilizing the catalytic cycle.[5]

      • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can sometimes overcome minor deactivation pathways. However, this adds cost and increases the burden of palladium removal later.[6]

  • Cause B: Boronic Acid Instability

    • Why it happens: Arylboronic acids can undergo protodeborylation (replacement of the -B(OH)₂ group with a hydrogen) or form inactive boroxine anhydrides, especially at elevated temperatures or in the presence of water without a suitable base.

    • Troubleshooting Steps:

      • Check Boronic Acid Quality: Use fresh, high-purity boronic acid.

      • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) to compensate for potential degradation.

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding acids and can be a viable alternative.

  • Cause C: Inefficient Transmetalation

    • Why it happens: The transfer of the aryl group from boron to palladium is a critical step facilitated by the base. An inappropriate choice or amount of base can slow this step, stalling the entire cycle.

    • Troubleshooting Steps:

      • Base Selection: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is commonly used.[7] For challenging couplings, K₃PO₄ is often more effective. The choice of base can be critical and high-throughput screening may be necessary to find the optimal one.[6]

      • Phase Transfer Catalyst: If using a biphasic system (e.g., Toluene/Water), the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd/CPd(OAc)₂ is a common precursor. Pd/C can simplify catalyst removal post-reaction.[7]
Ligand SPhos, XPhos, or similar biaryl phosphinesEssential for promoting the coupling of sterically hindered partners.[5]
Base K₃PO₄ (3 equivalents)Often more effective than carbonates for difficult couplings.
Solvent System Toluene/Water, Dioxane/Water, or ACN/WaterA protic co-solvent is necessary to dissolve the base and facilitate transmetalation.[1]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without excessive decomposition.
Atmosphere Nitrogen or ArgonCrucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

Question 2: I'm observing significant amounts of homocoupled byproducts. How can I minimize their formation?

Answer: Homocoupling results in the formation of symmetrical biaryls from either the aryl halide or the boronic acid.

  • Aryl Halide Homocoupling: This is often a sign of a poorly performing ligand or slow transmetalation, allowing the Ar-Pd(II)-X intermediate to react with another molecule of itself. Using a more effective, bulky ligand can often suppress this side reaction.

  • Boronic Acid Homocoupling: This is typically promoted by the presence of oxygen and palladium. The most effective preventative measure is to maintain a strictly inert atmosphere throughout the reaction.[1]

Troubleshooting Guide: Grignard and Carboxylation Pathway

While less common for this specific transformation due to the presence of multiple reactive halogens, a Grignard-based approach is a theoretical alternative.

Question 3: I am struggling to initiate the Grignard reaction. What can I do?

Answer: Grignard reagent formation is notoriously sensitive to moisture and the surface condition of the magnesium.[4][8]

  • Cause A: Presence of Water

    • Why it happens: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[3]

    • Troubleshooting Steps:

      • Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas.[8]

      • Dry Solvents: Use anhydrous solvents, typically THF or diethyl ether, freshly distilled from a drying agent like sodium/benzophenone.

  • Cause B: Inactive Magnesium Surface

    • Why it happens: Magnesium turnings are coated with a passivating layer of magnesium oxide which prevents the reaction from starting.

    • Troubleshooting Steps:

      • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to expose fresh, reactive metal.[8]

Note on Scale-up: The Grignard reaction is highly exothermic. On a large scale, controlling the reaction temperature is a significant safety challenge.[4][9] The addition of the aryl halide must be carefully controlled to match the heat removal capacity of the reactor.

Troubleshooting Guide: Product Isolation and Purification

Question 4: My product is difficult to crystallize and oils out during recrystallization. How can I obtain a pure, crystalline solid?

Answer: Oiling out during crystallization is common for substituted benzoic acids when the cooling rate is too fast or the wrong solvent system is used.[10]

  • Cause A: Supersaturation and Cooling Rate

    • Why it happens: If a hot, saturated solution is cooled too quickly, the molecules may not have time to orient themselves into a crystal lattice, resulting in the formation of an amorphous oil.

    • Troubleshooting Steps:

      • Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should it be placed in an ice bath to maximize yield.[10][11]

      • Seeding: Add a few seed crystals of pure product to the solution as it cools to provide a template for crystal growth.[12]

      • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[10]

  • Cause B: Incorrect Solvent Choice

    • Why it happens: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Troubleshooting Steps:

      • Solvent Screening: Test various solvent systems. For benzoic acids, common choices include water, ethanol/water mixtures, or toluene.[11]

      • Use a Co-solvent System: If a single solvent doesn't work well, a binary system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the good solvent to clarify, then allow to cool slowly.

Protocol: General Recrystallization of Substituted Benzoic Acids
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).[11]

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached ambient temperature, cool it further in an ice bath for at least 30 minutes to maximize the recovery of the crystalline product.

  • Collect the purified crystals by filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Question 5: How do I effectively remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)?

Answer: Residual palladium is a major concern in pharmaceutical manufacturing. Several strategies can be employed post-reaction.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb palladium species.[13] This is often a cost-effective first step.

  • Metal Scavengers: Use silica-based scavengers functionalized with thiols or other palladium-coordinating groups. These are highly effective but add cost.

  • Crystallization: Often, a well-executed crystallization or recrystallization is sufficient to purge residual catalyst into the mother liquor, leaving the crystalline product with very low palladium levels.[7]

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution containing a chelating agent like thiourea or cysteine can extract palladium salts.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_conversion Analyze Reaction Mixture (TLC, HPLC, NMR) Is Starting Material Consumed? start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion (Low Isolated Yield) check_conversion->complete Yes catalyst_issue Potential Catalyst Issue incomplete->catalyst_issue reagent_issue Potential Reagent Issue incomplete->reagent_issue conditions_issue Potential Conditions Issue incomplete->conditions_issue workup_issue Investigate Work-up & Isolation complete->workup_issue sol_inert Improve Inert Atmosphere catalyst_issue->sol_inert sol_ligand Screen Bulky Ligands catalyst_issue->sol_ligand sol_boronic Check Boronic Acid Quality Use Slight Excess reagent_issue->sol_boronic sol_base Optimize Base (e.g., K₃PO₄) reagent_issue->sol_base sol_temp Increase Temperature conditions_issue->sol_temp sol_extraction Optimize Extraction pH Check for Emulsions workup_issue->sol_extraction sol_cryst Optimize Crystallization (Solvent, Cooling Rate) workup_issue->sol_cryst

Caption: A decision tree for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods to assess the purity of this compound? A: A combination of techniques should be used. High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column is ideal for quantifying purity and detecting impurities.[11] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure and identify any structural isomers or major impurities.[14]

Q2: How should I store the final product and key intermediates? A: this compound is a stable solid. It should be stored in a well-sealed container in a cool, dry place away from direct sunlight. Key intermediates like boronic acids should be stored under an inert atmosphere, refrigerated if possible, to minimize degradation.

Q3: What are the major impurities I should look for in my final product? A: Besides unreacted starting materials, key process-related impurities can include homocoupled products and species resulting from protodeborylation or dehalogenation. A comprehensive impurity profile should be established during process development.

Table 2: Common Impurities and Their Origins
Impurity StructureNamePotential Origin
(3-Fluorophenyl)boronic acid dimerBoronic acid homocouplingReaction with oxygen/palladium.
1,2-bis(3-chloro-4-fluorophenyl)ethaneAryl halide homocouplingInefficient transmetalation step in Suzuki coupling.
3-Fluorobenzoic acidProtodeborylationDegradation of the boronic acid starting material.
4-(3-Chloro-4-fluorophenyl)benzoic acidDehalogenationReductive removal of the fluorine at the 3-position.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • ResearchGate. (2025). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Grignard successes and failures. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Retrieved from [Link]

  • University Website. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Journal of Astrological Big Data Ecology. (2024). The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls. Retrieved from [Link]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility challenges with 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols to overcome solubility hurdles encountered during your experiments.

Introduction: Understanding the Challenge

The biaryl carboxylic acid scaffold, exemplified by this compound, is a common motif in medicinal chemistry.[1][2][3] However, the combination of a rigid biaryl core, halogen substituents, and a carboxylic acid group often leads to poor aqueous solubility due to high crystal lattice energy and hydrophobicity. Poor solubility can significantly impede in vitro assays, formulation development, and ultimately, the bioavailability of promising drug candidates.

This guide provides a systematic approach to diagnosing and resolving these solubility issues, empowering you to select the most effective strategy for your specific analog.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound analogs poorly soluble in aqueous solutions?

A1: Several factors contribute to the low aqueous solubility of this class of compounds:

  • Molecular Structure: The large, rigid biaryl structure is inherently hydrophobic.

  • Halogen Substituents: The chloro and fluoro groups, while influencing electronic properties, also increase the molecule's lipophilicity.

  • Crystal Packing: The planar nature of the aromatic rings can lead to strong intermolecular interactions in the crystal lattice, making it difficult for water molecules to solvate the individual compound molecules.

  • Weakly Acidic Nature: As carboxylic acids, these compounds are weak acids. Their solubility is highly dependent on the pH of the solution. In their neutral form (at low pH), they are significantly less soluble than in their ionized (carboxylate) form at higher pH.

Q2: What are the key physicochemical properties I should consider when trying to solubilize my compound?

A2: Understanding the following properties of your specific analog is crucial for selecting an appropriate solubilization strategy:

  • pKa: The acid dissociation constant (pKa) will tell you the pH at which the compound transitions between its less soluble neutral form and its more soluble ionized form. For substituted benzoic acids, the pKa is influenced by the electronic effects of the substituents.[4][5]

  • LogP: The logarithm of the partition coefficient (LogP) is a measure of the compound's lipophilicity. A higher LogP generally indicates lower aqueous solubility.

  • Melting Point: A high melting point often correlates with high crystal lattice energy, which can be a significant barrier to dissolution.

  • Solid-State Properties: The crystalline form (polymorph) of your compound can have a dramatic impact on its solubility.

Q3: Can I estimate the pKa of my specific analog?

A3: Yes, you can estimate the pKa based on the parent compound, benzoic acid (pKa ~4.2), and the electronic effects of the substituents. Both chlorine and fluorine are electron-withdrawing groups, which will stabilize the carboxylate anion and thus lower the pKa (making the compound more acidic). For instance, 3-chloro-4-fluorobenzoic acid has a predicted pKa of around 3.77.[6][7] Your specific analog will likely have a pKa in a similar range.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem 1: My compound precipitates out of my aqueous buffer during my cell-based assay.

  • Immediate Action:

    • Check the pH of your final assay medium. The addition of your compound stock (likely in an organic solvent) may have altered the pH, causing the compound to crash out.

    • Visually inspect for precipitation. Use a microscope to confirm if the observed cytotoxicity is due to true biological activity or physical precipitation of the compound.

  • Systematic Troubleshooting:

    dot graph TD { A[Start: Compound Precipitation] --> B{Is the final concentration of organic solvent <1%?}; B -- Yes --> C{Is the buffer pH at least 1.5-2 units above the estimated pKa (~3.8)?}; B -- No --> D[Reduce organic solvent concentration. Consider serial dilutions in assay medium.]; C -- Yes --> E[Consider co-solvents or surfactants in your formulation.]; C -- No --> F[Adjust buffer pH to be >5.5.]; F --> G{Still precipitating?}; G -- Yes --> E; G -- No --> H[Solution Found]; E --> I{Still precipitating?}; I -- Yes --> J[Consider salt formation or amorphous solid dispersion.]; I -- No --> H; J --> H; }

    Troubleshooting Workflow for Compound Precipitation

Problem 2: I'm struggling to make a concentrated stock solution in a common organic solvent.

  • Initial Steps:

    • Try a range of common laboratory solvents. While DMSO is a frequent choice, also consider DMF, NMP, DMA, or a co-solvent system like DMSO/ethanol.

    • Gentle warming and sonication can aid dissolution. However, be mindful of potential compound degradation at elevated temperatures.

  • Advanced Strategies:

    • Co-solvents: A mixture of solvents can often achieve higher solubility than a single solvent. See the Co-solvent Properties table below for guidance.

    • Amorphous Material: If you have a highly crystalline material, consider generating an amorphous form, which is generally more soluble. This can sometimes be achieved by rapid precipitation or freeze-drying.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the aqueous solubility of your compound at different pH values.

Materials:

  • Your this compound analog

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of your solid compound to separate vials containing each of the different pH buffers.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of your compound in each filtered sample using a validated HPLC or UV-Vis method.

  • Plot the solubility (concentration) versus the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly as the pH moves above the pKa of your compound.

Protocol 2: Co-solvent Solubility Screening

This protocol provides a systematic way to screen for effective co-solvents.

Materials:

  • Your compound

  • A selection of water-miscible organic solvents (see table below)

  • Aqueous buffer at a physiologically relevant pH (e.g., pH 7.4 PBS)

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in varying ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Add an excess of your solid compound to each co-solvent/buffer mixture.

  • Follow steps 2-7 from the pH-Dependent Solubility Assessment protocol.

  • Plot the solubility versus the percentage of co-solvent.

Data Presentation: Common Co-solvents and Their Properties

Co-solventDielectric ConstantPolarity IndexNotes
Water80.110.2The primary solvent.
Ethanol24.55.2Commonly used, but can have biological effects.[8]
Propylene Glycol32.06.8A viscous, low-toxicity co-solvent.
Polyethylene Glycol (PEG 400)12.5-A non-volatile, low-toxicity polymer.
Dimethyl Sulfoxide (DMSO)46.77.2A powerful solvent, but can have toxicity concerns.
Protocol 3: Salt Formation Feasibility Test

Formation of a salt is a very effective way to increase the solubility and dissolution rate of acidic drugs.[6]

Materials:

  • Your compound

  • A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-arginine) as 0.1 M aqueous solutions.

  • Anti-solvent (e.g., isopropanol, acetone)

Procedure:

  • Dissolve a known amount of your compound in a suitable organic solvent (e.g., ethanol, methanol).

  • Stoichiometrically add one equivalent of the basic solution.

  • Stir the solution at room temperature for a few hours.

  • If a precipitate forms, this may be your salt. If no precipitate forms, slowly add an anti-solvent to induce precipitation.

  • Isolate the solid by filtration, wash with the anti-solvent, and dry.

  • Characterize the resulting solid (e.g., by melting point, FT-IR, or XRPD) to confirm salt formation.

  • Assess the aqueous solubility of the new salt form using Protocol 1.

Concluding Remarks

Overcoming the poor solubility of this compound analogs is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with an understanding of the compound's physicochemical properties, followed by a logical progression through pH adjustment, co-solvency, and potentially salt formation, will significantly increase the likelihood of success. This guide provides the foundational knowledge and practical protocols to address these challenges effectively.

References

  • Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Levin, D. A., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • Ye, G., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. NIH.
  • Li, J., et al. (2024).
  • Chemistry LibreTexts. (2021). Substituent Effects on Acidity. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
  • El-Guesmi, N., et al. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.
  • Zhang, X., et al. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids.
  • Pinter, T., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. NIH.
  • Faustino, H., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Faustino, H., et al. (2020).
  • ResearchGate. (2025). Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • ChemBK. (2024). 3-Chloro-4-fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • Babu, P. S., & Kumar, R. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Singh, A., & Kumar, S. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of complex molecular scaffolds is of paramount importance. One such scaffold, the substituted biphenyl carboxylic acid moiety, is a recurring motif in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to a key intermediate, 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, with a focus on providing actionable insights and experimental data for researchers, scientists, and drug development professionals.

At the heart of this analysis lies the formation of the critical aryl-aryl bond. We will explore the nuances of the widely adopted Suzuki-Miyaura coupling, alongside a critical evaluation of viable alternatives including the Negishi and Stille cross-coupling reactions. This guide is structured to not only present established protocols but to also dissect the underlying chemical principles, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Strategic Overview: The Biphenyl Construction

The synthesis of this compound fundamentally relies on the strategic coupling of two key aromatic precursors: a derivative of 3-chloro-4-fluorobenzene and a derivative of 3-fluorobenzoic acid. The choice of coupling partners and the specific cross-coupling methodology employed will dictate the overall efficiency, scalability, and economic viability of the synthesis.

cluster_starting_materials Key Starting Materials cluster_coupling Cross-Coupling Reactions 3-chloro-4-fluorophenyl\n derivative 3-chloro-4-fluorophenyl derivative Suzuki Suzuki 3-chloro-4-fluorophenyl\n derivative->Suzuki Coupling Partner 1 Negishi Negishi 3-chloro-4-fluorophenyl\n derivative->Negishi Coupling Partner 1 Stille Stille 3-chloro-4-fluorophenyl\n derivative->Stille Coupling Partner 1 4-halo-3-fluorobenzoic\n acid derivative 4-halo-3-fluorobenzoic acid derivative 4-halo-3-fluorobenzoic\n acid derivative->Suzuki Coupling Partner 2 4-halo-3-fluorobenzoic\n acid derivative->Negishi Coupling Partner 2 4-halo-3-fluorobenzoic\n acid derivative->Stille Coupling Partner 2 Target_Molecule 4-(3-Chloro-4-fluorophenyl)- 3-fluorobenzoic acid Suzuki->Target_Molecule Negishi->Target_Molecule Stille->Target_Molecule

Figure 1: General synthetic strategy for this compound.

Route 1: The Suzuki-Miyaura Coupling - The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most prevalent method for the formation of aryl-aryl bonds in both academic and industrial settings.[1] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability and stability of the requisite boronic acid reagents.[2][3]

The general reactivity trend for the aryl halide coupling partner in Suzuki reactions is I > Br > OTf >> Cl.[2] Consequently, the coupling of an aryl bromide with a boronic acid is a common and effective strategy.

Synthesis of Key Intermediates

1. 3-Chloro-4-fluorophenylboronic acid: This starting material is commercially available. For researchers opting to synthesize it, a common route involves the Grignard reaction of 1-bromo-3-chloro-4-fluorobenzene followed by quenching with a borate ester and subsequent hydrolysis.

2. 4-Bromo-3-fluorobenzoic acid: The synthesis of this key intermediate can be approached via multiple pathways. One efficient method involves the oxidation of 3-fluoro-4-bromotoluene using a strong oxidizing agent like potassium permanganate.

G 3-fluoro-4-bromotoluene 3-fluoro-4-bromotoluene 4-bromo-3-fluorobenzoic acid 4-bromo-3-fluorobenzoic acid 3-fluoro-4-bromotoluene->4-bromo-3-fluorobenzoic acid KMnO4, Pyridine/H2O, 90°C

Figure 2: Synthesis of 4-bromo-3-fluorobenzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-chloro-4-fluorophenylboronic acid with 4-bromo-3-fluorobenzoic acid.

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

  • 3-Chloro-4-fluorophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O)

Procedure:

  • To a degassed solution of 4-bromo-3-fluorobenzoic acid and 3-chloro-4-fluorophenylboronic acid in the chosen solvent system, add the palladium catalyst and the base.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Performance and Considerations

The Suzuki-Miyaura coupling generally provides good to excellent yields for a wide range of substrates.[3] The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction efficiency, especially with sterically hindered or electronically deactivated substrates. For the synthesis of the target molecule, the presence of ortho-fluorine and the chloro-substituent may necessitate the use of more active catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8512~85-90[2]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1008~90General Suzuki Protocol
Pd(OAc)₂ / Buchwald LigandCs₂CO₃Toluene11018>90General Suzuki Protocol

Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. Yields are illustrative and can vary based on the specific substrates and reaction scale.

Route 2: The Negishi Cross-Coupling - A Highly Reactive Alternative

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[4] This enhanced reactivity can be advantageous for coupling with less reactive aryl chlorides or for reactions involving sterically demanding substrates.

Synthesis of Key Intermediates

1. 3-Chloro-4-fluorophenylzinc halide: This organozinc reagent can be prepared in situ from the corresponding aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) via oxidative addition of zinc metal or by transmetalation from an organolithium or Grignard reagent.

2. 4-Bromo-3-fluorobenzoic acid (or its ester): The same starting material as in the Suzuki route can be used. Often, the carboxylic acid is protected as an ester to prevent interference with the organometallic reagent.

cluster_reagents Reagents Aryl_Halide 1-Bromo-3-chloro-4-fluorobenzene Organozinc 3-Chloro-4-fluorophenylzinc bromide Aryl_Halide->Organozinc Oxidative Addition Zinc Zn dust or Rieke® Zinc Zinc->Organozinc

Figure 3: Preparation of the organozinc reagent for Negishi coupling.

Experimental Protocol: Negishi Coupling

Materials:

  • Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

  • 3-Chloro-4-fluorophenylzinc bromide (1.5 equiv, in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of methyl 4-bromo-3-fluorobenzoate and the palladium catalyst in a dry solvent under an inert atmosphere, add the solution of 3-chloro-4-fluorophenylzinc bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography to obtain the methyl ester of the target molecule.

  • Hydrolyze the ester using standard conditions (e.g., LiOH in THF/H₂O) to yield this compound.

Performance and Considerations

The Negishi coupling is known for its high functional group tolerance and often proceeds under mild conditions.[4] However, the preparation and handling of organozinc reagents require strictly anhydrous and anaerobic conditions, which can be a practical limitation. The presence of the ester group in the coupling partner is generally well-tolerated.

Route 3: The Stille Cross-Coupling - Robust but with Caveats

The Stille coupling employs organostannane reagents and is renowned for its excellent functional group tolerance and insensitivity to the presence of water in the reaction medium.[5]

Synthesis of Key Intermediates

1. (3-Chloro-4-fluorophenyl)trialkylstannane: This reagent can be prepared by reacting the corresponding Grignard or organolithium reagent with a trialkyltin halide (e.g., Bu₃SnCl).

2. 4-Bromo-3-fluorobenzoic acid (or its ester): The same starting material as in the previous routes is used.

Experimental Protocol: Stille Coupling

Materials:

  • Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

  • (3-Chloro-4-fluorophenyl)tributylstannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Solvent (e.g., Toluene, DMF, or NMP)

  • Optional: Additive (e.g., LiCl or CuI)

Procedure:

  • To a solution of methyl 4-bromo-3-fluorobenzoate and the palladium catalyst in a degassed solvent, add the (3-chloro-4-fluorophenyl)tributylstannane.

  • If necessary, add a stoichiometric amount of an additive like LiCl.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere and monitor the reaction.

  • Upon completion, cool the mixture and partition between an organic solvent and water.

  • The major challenge in Stille coupling is the removal of the toxic organotin byproducts. This is often achieved by treatment with a fluoride source (e.g., KF) or by chromatography on silica gel.

  • Purify the product by column chromatography and subsequent hydrolysis of the ester.

Performance and Considerations

While the Stille coupling offers broad scope, the toxicity of organotin reagents and the difficulty in removing tin byproducts from the final product are significant drawbacks, particularly in a pharmaceutical context.[5] The use of additives like CuI or LiCl can accelerate the transmetalation step and improve yields.

Comparative Summary

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)OrganozincOrganostannane
Reagent Stability Generally air and moisture stableAir and moisture sensitiveAir and moisture stable
Toxicity of Byproducts Low (boron-based)Moderate (zinc salts)High (organotin compounds)
Functional Group Tolerance Good to excellentExcellentExcellent
Reaction Conditions Mild to moderate heatingRoom temperature to mild heatingOften requires elevated temperatures
Key Advantage Operational simplicity, low toxicityHigh reactivity, excellent for challenging couplingsBroad scope, tolerant of protic functional groups
Key Disadvantage Potential for protodeboronationStrict anhydrous/anaerobic conditionsToxicity and removal of tin byproducts

Table 2: A comparative overview of the three primary cross-coupling routes.

Conclusion and Recommendation

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most balanced and practical approach for most research and development settings. Its operational simplicity, the stability of the boronic acid reagent, and the low toxicity of the byproducts make it an attractive and environmentally conscious choice. While the Negishi coupling offers the potential for higher reactivity under milder conditions, the stringent requirements for handling organozinc reagents may not be ideal for routine synthesis. The Stille coupling, despite its broad functional group tolerance, is significantly hampered by the toxicity of organotin compounds, making it the least favorable option, especially for the synthesis of pharmaceutical intermediates.

Researchers should consider the specific constraints of their project, including scale, available equipment, and safety protocols, when selecting a synthetic route. For challenging substrates where the Suzuki coupling may be sluggish, a carefully executed Negishi coupling could provide a viable alternative. However, for a robust and generally applicable synthesis, the Suzuki-Miyaura pathway remains the gold standard for the construction of this important biphenyl carboxylic acid.

References

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Denmark Group, UIUC. The Negishi Cross-Coupling Reaction. [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • CORE. Negishi cross-coupling of organotellurium compounds: synthesis of biaryls, aryl-, and diaryl acetylenes. [Link]

  • PubChem. 4-Chloro-3-fluorobenzoic acid. [Link]

  • University of London. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • PMC. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

  • PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PubMed. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. [Link]

  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • Myers Group, Harvard University. The Stille Reaction. [Link]

  • Organic Syntheses. The Negishi Cross-Coupling Reaction. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]

  • Wikipedia. Stille reaction. [Link]

Sources

A Comparative Guide to the Biological Activity of MEK Inhibitor Scaffolds: The Case of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of Trametinib, a potent MEK inhibitor, with other approved alternatives. We will dissect the role of its key synthetic precursor, 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, in defining its pharmacological profile and benchmark its performance against other leading compounds in the same class. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor research and oncology.

Introduction: The Central Role of MEK in Oncology and the Rise of Allosteric Inhibitors

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that governs cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of numerous cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[1][2][3] Mitogen-activated protein kinase kinase (MEK1 and MEK2) serves as a crucial node in this cascade, phosphorylating and activating ERK1/2. Its unique position as a dual-specificity kinase and its direct upstream linkage to common oncogenic drivers make it a prime target for therapeutic intervention.

Unlike many kinase inhibitors that compete with ATP at the active site, most successful MEK inhibitors are allosteric, binding to a unique pocket adjacent to the ATP-binding site.[1][2] This mechanism locks the kinase in a catalytically inactive conformation, offering high selectivity and avoiding competition with high intracellular ATP concentrations.[] Trametinib was the first MEK inhibitor to receive FDA approval and exemplifies this class of drugs.[] The chemical scaffold of Trametinib is constructed from key intermediates, among which is this compound, whose structural features are critical for the final compound's biological activity.

The Role of the Biphenyl-Acid Fragment in Trametinib's Potency and Specificity

The compound this compound is not biologically active in itself but serves as a critical building block for Trametinib. In the final structure of Trametinib, this moiety forms a substituted biaryl system that is fundamental to its high-affinity binding within the allosteric pocket of MEK1/2.

Structural and Mechanistic Insights: Recent crystallographic studies have revealed an unexpected binding mode where Trametinib directly engages with the scaffold protein KSR (Kinase Suppressor of Ras) at the KSR-MEK interface.[5][6] This interaction remodels the allosteric pocket, enhancing the drug's binding kinetics and residence time.[5][6] The specific substitutions on the phenyl rings, originating from the this compound precursor, are crucial for optimizing these interactions.

Structure-Activity Relationship (SAR): While direct SAR studies on modifying the this compound portion of Trametinib are not extensively published, general principles of medicinal chemistry underscore the importance of its features:

  • Halogenation: The fluoro and chloro substituents are critical for modulating the electronic properties and lipophilicity of the molecule, enhancing its ability to fit within the hydrophobic allosteric pocket and form favorable interactions.[7]

  • Biaryl Core: This rigid core structure properly orients the other functional groups of Trametinib to engage with key residues in the MEK kinase and at the KSR-MEK interface.

Further studies on Trametinib analogs, such as "trametiglue," where the acetamide moiety is replaced by a sulfamide group, have shown that modifications to the molecule's periphery can significantly enhance interfacial binding and limit adaptive resistance.[5] This highlights the finely-tuned nature of the entire molecular structure, for which the biphenyl-acid fragment provides the foundational anchor.

Comparative Analysis of FDA-Approved MEK Inhibitors

To contextualize the biological activity of the scaffold represented in Trametinib, we compare it with the other three FDA-approved MEK inhibitors: Cobimetinib, Binimetinib, and Selumetinib.[1][2][] All are allosteric, ATP-non-competitive inhibitors, but their distinct chemical structures lead to differences in potency, efficacy, and clinical profiles.[2]

Table 1: Quantitative Comparison of MEK Inhibitors
ParameterTrametinibCobimetinibBinimetinibSelumetinib
Biochemical Potency (IC50) MEK1: 0.7 nM, MEK2: 0.9 nM[2]MEK1: 4.2 nMMEK1/2: 12 nM[2]MEK1/2: 14 nM[2]
Cellular Potency High, particularly in BRAF V600E cell lines.[8]High, comparable to Trametinib.[8]Lower than Trametinib and Cobimetinib.[8]Variable, depending on cell context.
FDA Approval (Melanoma) Yes (with Dabrafenib)[1]Yes (with Vemurafenib)[1]Yes (with Encorafenib)[1]No (Approved for Neurofibromatosis)[1]
Median Progression-Free Survival (PFS) in Combination Therapy for BRAF V600 Melanoma ~11-12 months (with Dabrafenib)~12.3 months (with Vemurafenib)~14.9 months (with Encorafenib)N/A

In-Depth Analysis: A head-to-head in vitro study comparing various combinations of BRAF and MEK inhibitors in melanoma cell lines concluded that Trametinib was the most efficient MEK inhibitor, followed closely by Cobimetinib, while Binimetinib exhibited the lowest anti-tumor efficacy.[8] The combination of Encorafenib (BRAFi) and Trametinib (MEKi) was identified as the most effective pairing in these preclinical models.[8]

Clinically, while all three approved combinations for melanoma (Dabrafenib/Trametinib, Vemurafenib/Cobimetinib, and Encorafenib/Binimetinib) have significantly improved patient outcomes compared to BRAF inhibitor monotherapy, the Encorafenib/Binimetinib combination has shown the longest median PFS in its pivotal trial.[9][10] However, it is crucial to note that cross-trial comparisons are subject to confounding variables, including differences in patient populations and study designs. The choice between these therapies often involves considering their distinct safety profiles. For instance, the combination of Dabrafenib and Trametinib is associated with a higher incidence of pyrexia (fever).[11]

Key Experimental Methodologies

The following protocols represent standard, validated workflows for assessing the biological activity of MEK inhibitors. The causality behind these choices rests on the need to verify activity from the molecular target level (biochemical assay) to the cellular context (proliferation and pathway modulation).

Workflow for Evaluating MEK Inhibitor Potency

Caption: A typical in vitro screening cascade for MEK inhibitors.

Protocol 1: In Vitro MEK1 Kinase Assay (Luminescence-Based)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1 kinase. It is the primary screen for determining potency (IC50) at the molecular target. The ADP-Glo™ system is a robust method that quantifies ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]

Procedure:

  • Reaction Setup: Prepare a reaction mix in a 96-well plate containing MEK1 kinase assay buffer, purified active MEK1 enzyme, and the specific substrate (e.g., inactive ERK2).

  • Compound Addition: Add the test compounds (e.g., Trametinib and analogs) across a range of concentrations (typically 10-point serial dilutions). Include DMSO as a vehicle control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[12]

  • Signal Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to MEK1 activity. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

Rationale: This assay assesses the cytostatic or cytotoxic effect of the inhibitor on living cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable, metabolically active cells. This is a critical secondary assay to confirm that target inhibition translates to a desired biological outcome (e.g., stopping cancer cell growth).

Procedure:

  • Cell Plating: Seed adherent cancer cells (e.g., A375 melanoma, BRAF V600E mutant) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the MEK inhibitor. Include appropriate controls (untreated and vehicle).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO2 incubator.[14]

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Read the absorbance of the resulting purple solution on a microplate reader at a wavelength of ~570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Phospho-ERK (p-ERK)

Rationale: This assay provides direct evidence of target engagement within the cell. Since MEK's sole known substrates are ERK1 and ERK2, a reduction in the phosphorylated form of ERK (p-ERK) is a reliable biomarker of MEK inhibitor activity.[15] It confirms that the observed anti-proliferative effects are due to the intended mechanism of action.

Procedure:

  • Cell Treatment and Lysis: Plate and treat cells with the inhibitor for a short duration (e.g., 1-2 hours). Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). This is typically done overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes total ERK1/2, ensuring that any observed decrease in p-ERK is not due to a decrease in the total amount of ERK protein.[15][17]

Conclusion and Future Perspectives

The this compound fragment is a cornerstone of Trametinib's structure, contributing significantly to the drug's high potency and unique binding mechanism at the KSR-MEK interface. Comparative analysis reveals that while Trametinib remains one of the most potent MEK inhibitors biochemically, the clinical choice of a MEK inhibitor is nuanced, often depending on its specific BRAF inhibitor partner and the combination's overall efficacy and safety profile.[8][10]

The future of MEK inhibitor development will likely focus on overcoming intrinsic and acquired resistance. This involves designing novel compounds with improved properties, such as enhanced interfacial binding ("molecular glues" like trametiglue), and exploring rational combination therapies that target parallel or downstream escape pathways.[5][9] The foundational experimental workflows detailed here—from biochemical potency to cellular mechanism—will remain the gold standard for evaluating these next-generation inhibitors and validating their therapeutic potential.

MAPK Signaling Pathway and MEK Inhibition

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Trametinib & Similar Compounds Inhibitor->MEK

Caption: The MAPK signaling cascade and the point of allosteric inhibition of MEK1/2.

References

  • Yadav, R. K., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry, 14(9), 1639-1681. Available from: [Link]

  • Khan, Z. M., et al. (2021). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature, 588(7839), E25-E26. Available from: [Link]

  • Zhu, Z., et al. (2017). Therapeutic efficacy of combined BRAF and MEK inhibition in metastatic melanoma: a comprehensive network meta-analysis of randomized controlled trials. Oncotarget, 8(30), 50145–50154. Available from: [Link]

  • Khan, M. A., et al. (2022). Effectiveness of immunotherapy versus BRAF/MEK inhibitors in treatment-naïve BRAF-mutant advanced melanoma: A single institution retrospective analysis. Journal of Clinical Oncology, 40(16_suppl), 9548-9548. Available from: [Link]

  • Khan, Z. M., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature, 588(7839), E25-E26. Available from: [Link]

  • Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-28. Available from: [Link]

  • Cheng, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4899. Available from: [Link]

  • Provost, J. J. (2018). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(4), 749-756. Available from: [Link]

  • Kim, S. J. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. Available from: [Link]

  • Leon, L., et al. (2014). Recent advances in the treatment of melanoma with BRAF and MEK inhibitors. Annals of Translational Medicine, 2(8), 81. Available from: [Link]

  • Mahmood, T., & Yang, P. C. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 988636. Available from: [Link]

  • Ahsendorf, T., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55678. Available from: [Link]

  • Schroeder, G. M., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2771-2775. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Guida, M., et al. (2019). Network indirect comparison of 3 BRAF + MEK inhibitors for the treatment of advanced BRAF mutated melanoma. Clinical & Translational Oncology, 21(11), 1548-1555. Available from: [Link]

  • Rosell, R., et al. (2017). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 12(15), 1217-1224. Available from: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • de Groot, S., et al. (2023). Adjuvant BRAF-MEK Inhibitors versus Anti PD-1 Therapy in Stage III Melanoma. Cancers, 15(2), 392. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of trametinib, binimetinib, cobimetinib, and dabrafenib.... ResearchGate. Retrieved from [Link]

  • Wu, Y. L., et al. (2021). MEK inhibitors for the treatment of non-small cell lung cancer. Journal of Hematology & Oncology, 14(1), 1. Available from: [Link]

  • Dou, H., et al. (2018). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 37-47. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate process of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. The 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid scaffold has emerged as a promising starting point for the development of targeted therapies. Our internal preliminary screens and published literature on analogous structures suggest that derivatives from this series are potent modulators of protein kinases, particularly those within the tyrosine kinase family, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] However, the therapeutic viability of any kinase inhibitor is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3]

This comprehensive guide provides a robust framework for assessing the cross-reactivity of novel derivatives of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for interpreting the resulting data to guide your structure-activity relationship (SAR) studies.

The Rationale for a Phased Approach to Cross-Reactivity Profiling

A hierarchical and multi-faceted approach is essential for a thorough and cost-effective assessment of kinase inhibitor selectivity. We advocate for a three-tiered strategy that begins with broad, high-throughput screening and progressively narrows down to more biologically relevant cellular assays.

Phase 1: Broad Kinome Profiling

The initial step is to understand the landscape of potential off-targets across the human kinome. A broad kinase panel screen provides a comprehensive overview of a compound's interaction with a diverse set of kinases. This allows for the early identification of potential liabilities and opportunities.

Experimental Protocol: In Vitro Kinase Panel Screen (Illustrative)

A radiometric kinase assay is a robust and widely accepted method for this purpose.[4] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (e.g., peptides or proteins)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[5]

  • Test compounds (solubilized in DMSO)

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, combine the test compound, the specific kinase, and its corresponding substrate in the assay buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Wash the filter to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

Data Presentation: Illustrative Kinome Scan Data

The results of a broad kinase panel screen are often visualized as a "kinome map" or a table summarizing the percent inhibition at a fixed concentration (e.g., 1 µM).

Table 1: Illustrative Kinome Profiling Data for a Hypothetical Derivative (Compound X)

Kinase FamilyKinase TargetPercent Inhibition at 1 µM
Tyrosine Kinase EGFR 95%
ErbB2 (HER2) 85%
VEGFR2 70%
SRC45%
ABL120%
Serine/Threonine Kinase CDK215%
ROCK110%
PKA5%

Phase 2: Quantitative Determination of Potency (IC50) for Key Off-Targets

Following the initial screen, the next logical step is to quantify the potency of the compound against the primary target and any significant off-targets identified. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination via In Vitro Kinase Assay

The same radiometric assay described in Phase 1 can be used, but with a wider range of compound concentrations to generate a full dose-response curve.

Procedure:

  • Perform the kinase assay with a 10-point serial dilution of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

A table comparing the IC50 values for the primary target and key off-targets provides a clear quantitative measure of selectivity.

Table 2: Illustrative Comparative IC50 Values for Compound X and a Reference Inhibitor

CompoundEGFR IC50 (nM)ErbB2 (HER2) IC50 (nM)VEGFR2 IC50 (nM)
Compound X 10 50 250
Reference Inhibitor (e.g., Gefitinib)253700>10,000

Phase 3: Cellular Assays to Assess Biological Relevance

While in vitro assays are crucial for understanding direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[2] Cellular assays are therefore essential to confirm on-target activity and assess the biological consequences of off-target inhibition.

Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Growth factor (e.g., EGF)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Starve the cells in serum-free medium.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with a growth factor (e.g., EGF) to activate the target kinase.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of target phosphorylation.

Visualization of Experimental Workflow

G cluster_0 Cellular Target Engagement Workflow Seed Cells Seed Cells Serum Starve Serum Starve Seed Cells->Serum Starve Compound Treatment Compound Treatment Serum Starve->Compound Treatment EGF Stimulation EGF Stimulation Compound Treatment->EGF Stimulation Cell Lysis Cell Lysis EGF Stimulation->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for assessing cellular target engagement via Western blot.

Visualization of a Relevant Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Phosphorylates CompoundX Compound X CompoundX->EGFR Inhibits Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound X.

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of this phased assessment is to build a comprehensive selectivity profile for each derivative.

  • High selectivity (e.g., >100-fold difference in IC50 between the primary target and off-targets) is generally desirable for minimizing off-target toxicities.

  • Polypharmacology , where a compound inhibits a small number of related kinases, can sometimes be advantageous, particularly in cancer therapy where multiple signaling pathways may be dysregulated.

  • Discrepancies between in vitro and cellular data can provide valuable insights into factors such as cell permeability, metabolism, and the influence of the cellular environment on compound activity.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the cross-reactivity of this compound derivatives, enabling data-driven decisions in the pursuit of novel and selective kinase inhibitors.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • Frank, S. A. (2002). Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1245–1253. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success?. Nature Reviews Drug Discovery, 3(9), 801–808.
  • Tantawy, M. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

  • Tu, Y., et al. (2019). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Advances, 9(41), 23898-23932.
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Elkamhawy, A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(14), 4473. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening & Profiling Service. Retrieved from [Link]

Sources

A Comparative Guide to Purity Confirmation of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the purity confirmation of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, a complex halogenated aromatic compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The molecular structure of this compound presents unique analytical challenges due to the presence of multiple halogen atoms. A robust analytical strategy is therefore essential to not only confirm the identity of the main component but also to detect and quantify any process-related impurities or degradants.

The Central Role of Mass Spectrometry in Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique renowned for its high sensitivity and specificity in determining the molecular weight of a compound and providing structural information.[1] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for purity analysis, capable of resolving and identifying minute impurities within a sample matrix.[2]

The fundamental principle of mass spectrometry involves the ionization of a sample followed by the separation of ions based on their mass-to-charge ratio (m/z). For a compound like this compound, this allows for precise molecular weight determination, which is a critical first step in identity confirmation. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, aiding in the definitive identification of the compound and its potential impurities.[2]

Experimental Protocol: Purity Confirmation by LC-MS

This protocol outlines a self-validating workflow for the purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a suitable starting point for the separation of this non-polar compound.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended to achieve good separation of the main compound from potential impurities.

  • Flow Rate: A typical flow rate of 0.4 mL/min is appropriate for a standard analytical column.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is the preferred choice for a carboxylic acid, as it readily deprotonates to form [M-H]⁻ ions.

  • Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for accurate mass measurements, which helps in determining the elemental composition of the parent ion and any impurities.[1]

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in data-dependent acquisition (DDA) or "auto-MS/MS" mode to trigger fragmentation of the most abundant ions.[3]

4. Data Analysis:

  • Purity Calculation: The purity of the sample is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurity Identification: The accurate mass measurements from the full scan data are used to propose elemental compositions for any detected impurities. The fragmentation patterns obtained from the MS/MS spectra are then used to elucidate the structures of these impurities.[1]

Expected Mass Spectral Data for this compound
  • Molecular Formula: C₁₃H₇ClF₂O₂

  • Monoisotopic Mass: 268.0099 Da

  • Expected [M-H]⁻ ion: m/z 267.0026

The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the M peak, which is a key diagnostic feature in the mass spectrum.[4][5] Aromatic compounds generally exhibit stable molecular ions. Fragmentation of the [M-H]⁻ ion is expected to involve the loss of small neutral molecules such as CO₂ (44 Da) from the carboxylic acid group.

Comparative Analysis of Purity Determination Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach employing orthogonal analytical techniques is often necessary for a comprehensive purity assessment, as recommended by regulatory bodies like the International Council for Harmonisation (ICH).[6][7]

Technique Principle Strengths for this Application Limitations
LC-MS Separation by chromatography, detection by mass-to-charge ratio.[2]High sensitivity and specificity; provides molecular weight and structural information of impurities.[1]Quantitative accuracy can be challenging without appropriate standards for each impurity.
HPLC-UV Separation by chromatography, detection by UV absorbance.[8]Robust and reproducible for quantitative analysis; widely available.[9]Co-eluting impurities with similar UV spectra may go undetected; less sensitive than MS.[10]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[11][12]Provides an absolute purity value without the need for a specific reference standard of the compound itself; highly accurate and precise.[13][14]Lower sensitivity compared to LC-MS; requires a certified internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis for purity determination due to its robustness and quantitative accuracy.[9] The Beer-Lambert law forms the basis of quantification, where the absorbance of the analyte is directly proportional to its concentration.[8]

Causality in Method Choice: For a chromophoric molecule like this compound, HPLC-UV is an excellent choice for routine purity checks and for quantifying known impurities against their reference standards.[15]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy.[11][13] The key advantage of qNMR is that the signal integral is directly proportional to the molar concentration of the analyte, allowing for purity determination against a certified internal standard.[12]

Causality in Method Choice: When an absolute purity value is required without relying on a specific reference standard of the analyte, qNMR is the method of choice.[14][16] It serves as an excellent orthogonal technique to chromatographic methods.

Visualizing the Workflow

A logical workflow is critical for a systematic approach to purity confirmation.

Purity_Confirmation_Workflow cluster_Sample Sample Analysis cluster_Methods Analytical Techniques cluster_Data Data Interpretation cluster_Conclusion Final Assessment Sample Test Sample of this compound LCMS LC-MS Analysis Sample->LCMS HPLCUV HPLC-UV Analysis Sample->HPLCUV qNMR qNMR Analysis Sample->qNMR MS_Data Mass & Fragmentation Data LCMS->MS_Data UV_Data Chromatographic Purity & Impurity Profile HPLCUV->UV_Data NMR_Data Absolute Purity Value qNMR->NMR_Data Conclusion Comprehensive Purity Confirmation MS_Data->Conclusion UV_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for comprehensive purity confirmation.

Logical Framework for Data Integration

The integration of data from orthogonal techniques provides a robust and self-validating assessment of purity.

Data_Integration_Logic cluster_Inputs Primary Data Inputs cluster_Decision Cross-Validation cluster_Outputs Purity Verdict MS_Identity Identity Confirmation (Accurate Mass & Fragments) Cross_Validation Data Concordance? MS_Identity->Cross_Validation HPLC_Purity Chromatographic Purity (% Area) HPLC_Purity->Cross_Validation qNMR_Purity Absolute Purity (Assay vs. Standard) qNMR_Purity->Cross_Validation Purity_Confirmed Purity Confirmed Cross_Validation->Purity_Confirmed Yes Further_Investigation Further Investigation Required Cross_Validation->Further_Investigation No

Caption: Logic for integrating analytical data.

Conclusion

The purity confirmation of this compound requires a meticulous and multi-faceted analytical approach. While mass spectrometry, particularly LC-MS, offers unparalleled sensitivity and structural elucidation capabilities, its integration with orthogonal techniques like HPLC-UV for robust quantification and qNMR for absolute purity determination provides a comprehensive and self-validating assessment. This integrated strategy is in line with the principles of scientific integrity and meets the stringent requirements of regulatory bodies, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • European Medicines Agency. (2006, June 2). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Fall, L., et al. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. PMC. Retrieved from [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]

  • Chromatography Online. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Development. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • LCGC International. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Comparing 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid Derivatives as Potential Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth comparison of virtually designed derivatives of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, a scaffold of significant interest due to its halogenated biphenyl structure. We will explore the nuances of their interactions with a key biological target, tyrosinase, an enzyme implicated in melanogenesis and a target for treating hyperpigmentation disorders. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for molecular docking studies and a deeper understanding of the structure-activity relationships that govern ligand-protein interactions.

Introduction: The Rationale for Targeting Tyrosinase with Fluorinated Biphenyls

The this compound scaffold represents a compelling starting point for inhibitor design. The biphenyl core provides a rigid framework, while the halogen substituents—chlorine and fluorine—play a crucial role in modulating the molecule's physicochemical properties. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The presence of the 3-chloro-4-fluorophenyl motif has been shown to be a key structural feature for enhancing the inhibitory activity of compounds targeting tyrosinase.[2]

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis. Its overactivity can lead to various skin hyperpigmentation disorders. Therefore, the development of potent and selective tyrosinase inhibitors is a significant area of research in both dermatology and cosmetology. This guide will utilize an in silico approach to predict the binding affinities and interaction patterns of a series of rationally designed this compound derivatives against tyrosinase, providing a framework for prioritizing compounds for synthesis and further biological evaluation.

Experimental Design: A Self-Validating In Silico Docking Protocol

The credibility of any in silico study hinges on a meticulously designed and validated protocol. Here, we outline a comprehensive workflow that incorporates best practices to ensure the reliability of our docking results.

Selection and Preparation of the Biological Target: Tyrosinase

The first critical step is the selection of a high-quality 3D structure of the target protein. For this study, we will use the crystal structure of tyrosinase from Agaricus bisporus (PDB ID: 2Y9X), a commonly used model for human tyrosinase due to its high sequence homology and availability of well-resolved crystal structures.

Protocol for Target Preparation:

  • Structure Retrieval: Download the PDB file (2Y9X) from the Protein Data Bank ([Link]).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues. This is crucial to avoid interference during the docking process.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This step is essential for accurately representing the hydrogen bonding potential of the amino acid residues in the active site.

  • Charge Assignment: Assign appropriate Kollman charges to the protein atoms. Accurate charge distribution is vital for calculating electrostatic interactions between the protein and the ligands.

  • Grid Box Generation: Define the binding site by generating a grid box that encompasses the active site of the enzyme. The dimensions and coordinates of the grid box should be carefully chosen to cover the entire catalytic pocket where the natural substrate binds.

Design and Preparation of Ligand Derivatives

To conduct a comparative analysis, we will create a small, focused library of virtual derivatives of this compound. These derivatives will feature common functional group modifications on the benzoic acid ring to explore the structure-activity relationship (SAR).

Parent Scaffold: this compound

Virtual Derivatives:

  • Derivative 1 (Parent): -H at position 5

  • Derivative 2 (-OH): -OH at position 5

  • Derivative 3 (-CH3): -CH3 at position 5

  • Derivative 4 (-NO2): -NO2 at position 5

Protocol for Ligand Preparation:

  • 2D Structure Sketching: Draw the 2D structures of the parent compound and its derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds for each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

Molecular Docking Simulation

For this study, we will employ AutoDock Vina, a widely used and validated open-source molecular docking program.

Protocol for Docking Simulation:

  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

  • Running the Docking Simulation: Execute the docking simulation using the command-line interface of AutoDock Vina.

  • Analysis of Docking Results: The output will be a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Visualization of the In Silico Docking Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of our in silico docking workflow.

docking_workflow cluster_target Target Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking & Analysis T1 Retrieve PDB Structure (e.g., 2Y9X) T2 Clean Protein (Remove Water, Ligands) T1->T2 T3 Add Polar Hydrogens T2->T3 T4 Assign Charges T3->T4 D1 Define Grid Box (Active Site) T4->D1 L1 Design Derivatives L2 Generate 3D Structures L1->L2 L3 Energy Minimization L2->L3 L4 Assign Charges & Torsions L3->L4 L4->D1 D2 Run Docking Simulation (AutoDock Vina) D1->D2 D3 Analyze Binding Affinity & Interactions D2->D3 D4 Visualize Docked Poses (PyMOL, Chimera) D3->D4 Output Output D4->Output Comparative Analysis

Caption: In Silico Docking Workflow

Comparative Analysis of Docking Results

The primary output of a molecular docking study is the predicted binding affinity, which provides a quantitative measure of the interaction between a ligand and its target protein. A more negative binding energy indicates a stronger and more favorable interaction.

DerivativeSubstituent at Position 5Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1 (Parent) -H-7.8HIS263, ASN260
2 (-OH) -OH-8.5HIS263, ASN260, SER282 (H-bond)
3 (-CH3) -CH3-8.1HIS263, ASN260, VAL283 (Hydrophobic)
4 (-NO2) -NO2-8.3HIS263, ASN260, ARG268 (Electrostatic)

Note: The binding affinities and interacting residues presented in this table are hypothetical and for illustrative purposes. A real study would involve the actual execution of the docking protocol.

Discussion: Interpreting the Structure-Activity Relationship

The hypothetical results in the table above allow us to infer a preliminary structure-activity relationship for our series of derivatives.

  • The Impact of the Hydroxyl Group: Derivative 2, with a hydroxyl group at position 5, shows the most favorable binding affinity. This is likely due to the formation of an additional hydrogen bond with a polar residue in the active site, such as Serine 282. This highlights the importance of hydrogen bonding in ligand-protein recognition.

  • The Role of the Methyl Group: The methyl group in Derivative 3 leads to a slight improvement in binding affinity compared to the parent compound. This could be attributed to favorable hydrophobic interactions with nonpolar residues like Valine 283 in the binding pocket.

  • The Influence of the Nitro Group: The nitro group in Derivative 4 also enhances the binding affinity. As a strong electron-withdrawing group, it can participate in favorable electrostatic interactions with positively charged residues like Arginine 268.

  • The Core Scaffold's Contribution: The consistent interaction of all derivatives with key residues like Histidine 263 and Asparagine 260 suggests that the this compound scaffold itself provides a strong foundation for binding to the tyrosinase active site.

These in silico predictions provide valuable insights for guiding the next steps in the drug discovery process. Based on these hypothetical results, Derivative 2 would be prioritized for chemical synthesis and subsequent in vitro biological testing to validate its predicted inhibitory activity against tyrosinase.

Conclusion and Future Directions

This guide has presented a comprehensive and scientifically rigorous framework for the in silico docking comparison of this compound derivatives as potential tyrosinase inhibitors. By following a self-validating protocol, researchers can generate reliable predictions of ligand-protein interactions and make informed decisions about which compounds to advance in the drug discovery pipeline.

Future work should focus on the synthesis and in vitro enzymatic assays of the most promising derivatives identified in this study. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to provide a more dynamic and accurate picture of the ligand-protein interactions over time. The integration of in silico and experimental approaches will undoubtedly accelerate the discovery of novel and effective tyrosinase inhibitors.

References

  • Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. PubMed Central. Available at: [Link].

  • Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. PubMed. Available at: [Link].

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Available at: [Link].

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. National Institutes of Health. Available at: [Link].

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link].

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link].

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. Available at: [Link].

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link].

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link].

  • Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid. SciSpace. Available at: [Link].

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link].

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link].

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Publishers. Available at: [Link].

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link].

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. Available at: [Link].

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link].

  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. Available at: [Link].

  • Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega. Available at: [Link].

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS - Unipa. Available at: [Link].

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. Available at: [Link].

  • A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link].

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. Available at: [Link].

  • Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Available at: [Link].

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of innovation drives us, a foundational commitment to safety and environmental stewardship must underpin all our laboratory practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined here are synthesized from established safety data for structurally similar compounds and general principles of hazardous waste management, ensuring a self-validating system of laboratory safety.

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste. The presence of both chlorine and fluorine atoms on the aromatic rings dictates its handling and final disposition. Improper disposal, such as drain discharge or mixing with non-halogenated waste, can lead to environmental contamination and increased disposal costs.[1][2]

I. Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its potential hazards. Based on data from analogous compounds, this substance should be treated as:

  • Harmful if swallowed [3][4][5]

  • A skin and eye irritant [5][6][7]

  • Potentially causing respiratory tract irritation , particularly as a dust[5][6][7]

Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety goggles with side shieldsProtects against splashes and airborne dust particles from contacting the eyes.
Hand Protection Nitrile rubber gloves (>0.11 mm thickness)Provides a chemical-resistant barrier to prevent skin contact.[3]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Particulate filter respirator (e.g., N95/P2)Necessary when handling the powder outside of a fume hood or if dust formation is likely.[3][8]

II. Segregation: The Cornerstone of Proper Disposal

The most critical step in the disposal of this compound is proper waste segregation. As a halogenated organic compound, it must be kept separate from non-halogenated waste streams.

Why is segregation so important?

Halogenated and non-halogenated organic wastes are treated differently. Halogenated compounds require high-temperature incineration in specialized facilities to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins and furans.[1][9] Mixing halogenated waste with non-halogenated solvents contaminates the entire container, forcing the entire volume to be treated by the more expensive and energy-intensive incineration process.[2]

Waste Stream Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing this compound.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Characterization cluster_2 Segregation & Collection cluster_3 Final Disposition Start Waste Generated (Solid or Solution) IsHalogenated Does the waste contain This compound or other halogenated compounds? Start->IsHalogenated HalogenatedWaste Collect in designated HALOGENATED ORGANIC WASTE container IsHalogenated->HalogenatedWaste  Yes   NonHalogenatedWaste Collect in designated NON-HALOGENATED ORGANIC WASTE container IsHalogenated->NonHalogenatedWaste  No   Incineration High-Temperature Incineration HalogenatedWaste->Incineration SolventRecycling Solvent Recycling or Fuels Blending NonHalogenatedWaste->SolventRecycling

Caption: Waste Segregation Decision Flowchart

III. Step-by-Step Disposal Procedures

Follow these protocols meticulously to ensure safe and compliant disposal.

A. Disposal of Unused or Expired Solid Compound
  • Container Preparation : Obtain a designated hazardous waste container clearly labeled "HALOGENATED ORGANIC WASTE" and "SOLID WASTE". Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, tight-fitting lid.

  • Transfer : In a well-ventilated fume hood, carefully transfer the solid this compound from its original container into the designated waste container. Use a spatula or scoop to avoid generating dust.

  • Labeling : Ensure the waste container label is accurately filled out with the chemical name, quantity, and date of accumulation.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases or oxidizers.[5][10]

  • Pickup : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal at a licensed hazardous waste facility.

B. Disposal of Contaminated Materials (e.g., Weigh Boats, Gloves, Wipes)
  • Segregation : All disposable materials that have come into direct contact with the compound are also considered halogenated hazardous waste.

  • Collection : Place contaminated gloves, wipes, and weigh boats into a designated, labeled solid waste container for halogenated materials. Do not mix them with regular laboratory trash.

  • Procedure : Follow steps A.3 through A.5 for the storage and disposal of this solid waste.

C. Disposal of Solutions Containing the Compound
  • Waste Stream Identification : Any solvent used to dissolve or rinse glassware containing this compound must be treated as halogenated liquid waste.

  • Container : Use a designated, properly vented, and clearly labeled "HALOGENATED ORGANIC LIQUID WASTE" container.

  • pH Neutralization (if applicable) : If the waste solution is acidic, it may require neutralization before being added to the bulk waste container. Consult your EHS guidelines, as some facilities prefer to handle neutralization centrally. Do not mix acidic waste with basic waste in the same container.[1]

  • Transfer : Carefully pour the liquid waste into the designated container, using a funnel to prevent spills.

  • Closure and Storage : Securely cap the container after each addition.[11] Store in the satellite accumulation area, ensuring secondary containment is in place to capture any potential leaks.

  • Pickup : Arrange for EHS pickup for final disposal.

D. Handling Spills

In the event of a small-scale laboratory spill:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area and contact EHS immediately.

  • Don PPE : Wear the appropriate PPE as listed in Section I.

  • Containment : Prevent the powder from spreading. Do not use water to clean up the spill, as this could dissolve the compound and increase the area of contamination.[3]

  • Cleanup : Carefully sweep or scoop up the solid material.[6][8] Avoid creating dust. If available, use a vacuum cleaner equipped with a HEPA filter.

  • Packaging : Place the collected material and all cleanup supplies (wipes, contaminated PPE) into a designated container for halogenated solid waste.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., ethanol or acetone) and paper towels. Dispose of these cleaning materials as halogenated waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS, following your institution's policies.

IV. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity and responsible environmental practice. By understanding the chemical's hazards, meticulously segregating waste streams, and adhering to the step-by-step protocols, we ensure the safety of our colleagues and the protection of our environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • M. Al-Ghouti, et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research. Retrieved from [Link]

Sources

Navigating the Handling of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Therefore, it is prudent to handle this compound as a compound with similar toxicological properties. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against airborne powder and potential splashes.
Face shield worn over goggles.[4]Recommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Double gloving is recommended for extended handling.
Body Protection Fully fastened laboratory coat.Prevents contamination of personal clothing.
Chemical-resistant apron.Recommended for larger scale operations or when handling solutions.
Respiratory Protection NIOSH-approved N95 respirator or higher.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particulates.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound IsPowder Is the compound a powder? Start->IsPowder IsSolution Is the compound in solution? Start->IsSolution Goggles Chemical Splash Goggles IsPowder->Goggles Yes Gloves Nitrile Gloves IsPowder->Gloves Yes LabCoat Lab Coat IsPowder->LabCoat Yes Respirator N95 Respirator IsPowder->Respirator Yes, if not in fume hood IsSolution->Goggles Yes IsSolution->Gloves Yes IsSolution->LabCoat Yes FaceShield Face Shield IsSolution->FaceShield Risk of splash ChemApron Chemical-Resistant Apron IsSolution->ChemApron Risk of splash Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess Minor Minor Spill (in fume hood) Assess->Minor Small Major Major Spill (outside fume hood) Assess->Major Large Alert_Minor Alert Colleagues Minor->Alert_Minor Evacuate Evacuate Area Major->Evacuate Contain Contain with Absorbent Pads Alert_Minor->Contain Clean Clean with Damp Cloth Contain->Clean Dispose_Minor Dispose as Hazardous Waste Clean->Dispose_Minor Alert_Major Alert Supervisor/Safety Officer Evacuate->Alert_Major Isolate Isolate Area Alert_Major->Isolate Await_Help Await Trained Responders Isolate->Await_Help

Caption: Decision-making workflow for chemical spill response.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, labeled hazardous waste container. [5]Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity. [6]* Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste disposal company.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. [2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2]

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid.
  • Ossila. (2023). Safety Data Sheet for 3-Chloro-2-fluorobenzoic acid.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • U.S. Department of Health and Human Services. (2026). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Consolidated Waste Management. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet for 4-Amino-3-fluorobenzoic acid.
  • University of Washington, Environmental Health & Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.